1-Amino-3-propylpiperidin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-3-7-6-10(9)5-4-8(7)11/h7-8,11H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHAADASOCJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Amino-3-propylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties of 1-Amino-3-propylpiperidin-4-ol, a novel piperidine derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to forecast its synthesis, spectroscopic characteristics, physical properties, and reactivity. The insights provided herein are intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar substituted piperidine scaffolds.
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its role as a versatile scaffold in medicinal chemistry. The introduction of various substituents onto the piperidine core allows for the fine-tuning of physicochemical and biological properties. 1-Amino-3-propylpiperidin-4-ol combines several key functional groups: a 1-amino group, a 3-propyl substituent, and a 4-hydroxyl group. This unique combination suggests potential for this molecule to engage in a variety of chemical interactions and biological activities. This guide will explore the predicted chemical landscape of this compound, offering a scientifically grounded projection of its behavior and characteristics.
Predicted Molecular and Physical Properties
The chemical structure of 1-Amino-3-propylpiperidin-4-ol is presented below:
Figure 1: Chemical structure of 1-Amino-3-propylpiperidin-4-ol.
Based on its structure, the following properties can be predicted:
| Property | Predicted Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Boiling Point | Estimated to be in the range of 250-280 °C at atmospheric pressure, due to the presence of hydrogen bonding from the hydroxyl and amino groups. |
| Melting Point | Expected to be a solid at room temperature with a melting point likely above 100 °C, influenced by intermolecular hydrogen bonding. |
| Solubility | Predicted to be soluble in water and polar organic solvents such as methanol and ethanol, owing to the polar amino and hydroxyl groups. Solubility in nonpolar solvents like hexane is expected to be low. |
| pKa | The piperidine nitrogen is expected to have a pKa around 9-10, typical for secondary amines within a ring. The exocyclic primary amino group would likely have a slightly lower pKa. |
Proposed Synthesis
A plausible synthetic route to 1-Amino-3-propylpiperidin-4-ol would likely involve a multi-step process, beginning with the construction of the 3-propyl-4-oxopiperidine core, followed by reduction of the ketone and subsequent introduction of the N-amino group.
Figure 2: Proposed synthetic workflow for 1-Amino-3-propylpiperidin-4-ol.
Step-by-Step Methodology:
Part 1: Synthesis of a 3-propyl-4-oxopiperidine derivative
One potential approach is the Mannich reaction, a well-established method for synthesizing substituted piperidin-4-ones.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanal, an appropriate primary amine (e.g., benzylamine for later deprotection), and a ketone such as acetone or a derivative.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol and may be acid-catalyzed. The mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-substituted 3-propyl-4-oxopiperidine.
Part 2: Reduction of the Ketone
The ketone at the 4-position is then reduced to the corresponding alcohol.
-
Reaction Setup: Dissolve the 3-propyl-4-oxopiperidine derivative in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.
-
Work-up and Purification: Once the reaction is complete (monitored by TLC), the solvent is removed, and the residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the 3-propylpiperidin-4-ol derivative.
Part 3: N-amination
The final step is the introduction of the amino group at the 1-position of the piperidine ring.
-
Deprotection (if necessary): If a protecting group like benzyl was used, it would first be removed, for example, by catalytic hydrogenation.
-
Amination: The resulting secondary amine can be N-aminated using a reagent such as hydroxylamine-O-sulfonic acid in the presence of a base.[1]
-
Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted into an organic solvent. Final purification is achieved through crystallization or column chromatography to yield 1-Amino-3-propylpiperidin-4-ol.
Predicted Spectroscopic Data
The structural features of 1-Amino-3-propylpiperidin-4-ol suggest the following spectroscopic signatures:
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | Broad singlet | 1H | |
| -NH₂ | Broad singlet | 2H | |
| CH-OH (H4) | ~3.5 - 4.0 | Multiplet | 1H |
| Piperidine ring CH₂ | ~1.5 - 3.2 | Multiplets | 6H |
| CH-propyl (H3) | ~1.8 - 2.2 | Multiplet | 1H |
| Propyl CH₂ | ~1.2 - 1.6 | Multiplet | 4H |
| Propyl CH₃ | ~0.9 | Triplet | 3H |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C4 (CH-OH) | ~65 - 75 |
| Piperidine ring CH₂ | ~40 - 60 |
| C3 (CH-propyl) | ~35 - 45 |
| Propyl CH₂ | ~20 - 35 |
| Propyl CH₃ | ~14 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H stretch (primary amine) | 3300 - 3500 | Medium, two bands |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium |
| C-O stretch (secondary alcohol) | ~1050 | Strong |
The presence of a broad O-H stretch and two N-H stretching bands would be characteristic features in the IR spectrum.[2][3]
Mass Spectrometry
In mass spectrometry with electrospray ionization (ESI-MS), the molecule is expected to readily protonate to give a strong [M+H]⁺ ion at m/z 159.2.[4] Common fragmentation patterns for piperidine alkaloids include the loss of water (H₂O) from the hydroxyl group and cleavage of the propyl side chain.[5][6]
Predicted Chemical Reactivity
The reactivity of 1-Amino-3-propylpiperidin-4-ol is dictated by its three primary functional groups: the N-amino group, the secondary alcohol, and the piperidine ring nitrogen.
Figure 3: Key reactivity sites of 1-Amino-3-propylpiperidin-4-ol.
-
N-Amino Group: The primary amino group attached to the piperidine nitrogen is nucleophilic and can react with electrophiles such as acyl chlorides and alkyl halides to form corresponding amides and substituted hydrazines.
-
Hydroxyl Group: The secondary alcohol at the 4-position can undergo oxidation to the corresponding ketone, 1-amino-3-propylpiperidin-4-one, using mild oxidizing agents. It can also be esterified or etherified.
-
Piperidine Nitrogen: While the exocyclic amino group is present, the endocyclic nitrogen still possesses a lone pair of electrons and can act as a base or a nucleophile under certain conditions.
-
Stereochemistry: The presence of chiral centers at C3 and C4 means that the molecule can exist as different stereoisomers. The relative stereochemistry (cis/trans) of the propyl and hydroxyl groups will influence the molecule's conformation and reactivity.
Potential Applications
While no specific applications for 1-Amino-3-propylpiperidin-4-ol have been reported, its structural motifs are present in molecules with a range of biological activities. Substituted piperidines are known to act as:
-
Enzyme inhibitors [7]
-
Receptor antagonists
-
Antimicrobial agents [8]
-
Central nervous system active agents
The combination of the amino alcohol and the substituted piperidine core makes this compound an interesting candidate for screening in various biological assays and as a scaffold for the development of new therapeutic agents.
Conclusion
1-Amino-3-propylpiperidin-4-ol represents a novel chemical entity with a rich potential for chemical modification and biological investigation. This guide has provided a predictive overview of its chemical properties, including a plausible synthetic strategy and expected spectroscopic data, based on established chemical principles and data from analogous structures. It is our hope that this in-depth analysis will serve as a valuable starting point for researchers aiming to synthesize and explore the utility of this and related substituted piperidine derivatives in the fields of medicinal chemistry and drug discovery.
References
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, [Link]
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Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Repositório Institucional UNESP, [Link]
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Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. UNAM, [Link]
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Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing, [Link]
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fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO, [Link]
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Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace, [Link]
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FT-IR studies and excess thermodynamic properties of binary mixtures of propargyl alcohol and amino alcohols at different temperatures and correlation with the Jouyban–Acree model. Taylor & Francis, [Link]
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4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. SpectraBase, [Link]
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Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. PMC, [Link]
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Piperidin-4-ol. PubChem, [Link]
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Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. PubMed, [Link]
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate, [Link]
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Synthesis of Hydroxypiperidines Using 1,4-Ditosyltetrahydropyridines. Thieme, [Link]
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4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase, [Link]
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IR: amines. University of Arizona, [Link]
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A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Semantic Scholar, [Link]
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FT-IR spectrum of the obtained PCL 3 initiated by amino alcohol (AA-Is). ResearchGate, [Link]
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Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate, [Link]
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed, [Link]
- Synthesis of 1-aminopiperidine.
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Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate, [Link]
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Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science, [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, [Link]
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Piperidine. Wikipedia, [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal, [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI, [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-Amino-3-propylpiperidin-4-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-Amino-3-propylpiperidin-4-ol. As a molecule of interest in synthetic and medicinal chemistry, its unambiguous structural confirmation is paramount. This document outlines the fundamental principles, detailed experimental protocols, and in-depth interpretation of the spectral data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Amino-3-propylpiperidin-4-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is essential for complete structural assignment.
Experimental Protocols for NMR Data Acquisition
A systematic approach to data acquisition is critical for obtaining high-quality, interpretable NMR spectra.
1.1.1 Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For compounds with higher polarity, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can sometimes help to resolve overlapping signals[1].
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
1.1.2 Instrumentation and Parameters
-
Spectrometer: Data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
COSY (Correlation Spectroscopy): Standard gradient-selected COSY (gCOSY) sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): Standard gradient-selected HSQC sequence optimized for one-bond ¹JCH coupling constant of ~145 Hz.
Workflow for NMR Data Acquisition and Analysis
Caption: A generalized workflow for the acquisition and analysis of NMR data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (axial & equatorial) | 2.5 - 3.0 | m | 2H |
| H-3 | 1.5 - 1.8 | m | 1H |
| H-4 | 3.5 - 3.8 | m | 1H |
| H-5 (axial & equatorial) | 1.6 - 2.0 | m | 2H |
| H-6 (axial & equatorial) | 2.2 - 2.7 | m | 2H |
| Propyl-CH₂ | 1.3 - 1.6 | m | 2H |
| Propyl-CH₂ | 1.2 - 1.5 | m | 2H |
| Propyl-CH₃ | 0.8 - 1.0 | t | 3H |
| OH | Variable | br s | 1H |
| NH₂ | Variable | br s | 2H |
-
Note: The signals for the OH and NH₂ protons are often broad and their chemical shifts are concentration and solvent dependent. Protons on the piperidine ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The axial and equatorial protons on the piperidine ring can have distinct chemical shifts[1].
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~55-60 |
| C-3 | ~35-40 |
| C-4 | ~65-70 |
| C-5 | ~30-35 |
| C-6 | ~50-55 |
| Propyl-CH₂ | ~30-35 |
| Propyl-CH₂ | ~20-25 |
| Propyl-CH₃ | ~10-15 |
2D NMR: COSY and HSQC Analysis
-
COSY: This experiment reveals proton-proton (H-H) couplings. Key expected correlations would be between H-2 and H-3, H-3 and H-4, H-4 and H-5, and within the propyl chain. This is crucial for assembling the fragments of the molecule.
-
HSQC: This experiment correlates protons directly attached to carbons. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming which protons are attached to which carbons.[2][3]
Predicted HSQC Correlations for 1-Amino-3-propylpiperidin-4-ol
Caption: A diagram illustrating the expected ¹H-¹³C HSQC correlations.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
Experimental Protocols for Mass Spectrometry Data Acquisition
2.1.1. Sample Preparation and Introduction
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
2.1.2. Instrumentation and Parameters
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.[4][5]
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Mode: Positive ion mode is expected to give the best results for this basic compound.
Interpretation of the Mass Spectrum
2.2.1. Molecular Ion Peak
The molecular weight of 1-Amino-3-propylpiperidin-4-ol (C₉H₂₀N₂O) is 172.16 g/mol . In ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 173.16. High-resolution mass spectrometry can confirm the elemental composition.
2.2.2. Fragmentation Analysis
Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information. The fragmentation of piperidine derivatives is often influenced by the location of the charge and the nature of the substituents.[4][5]
Predicted Fragmentation Pathways for 1-Amino-3-propylpiperidin-4-ol
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Stereoselective synthesis of 1-Amino-3-propylpiperidin-4-ol isomers
An In-Depth Technical Guide to the Stereoselective Synthesis of 1-Amino-3-propylpiperidin-4-ol Isomers
Introduction
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2][3] The introduction of multiple stereocenters, such as those in 1-Amino-3-propylpiperidin-4-ol, exponentially increases the complexity of synthesis but also offers the potential for highly specific biological activity. The precise spatial arrangement of the amino, propyl, and hydroxyl groups is critical for molecular recognition and interaction with biological targets. This guide provides a comprehensive overview of modern stereoselective strategies applicable to the synthesis of the various stereoisomers of 1-Amino-3-propylpiperidin-4-ol, intended for researchers and professionals in the field of drug discovery and development.
The Stereochemical Challenge
The target molecule, 1-Amino-3-propylpiperidin-4-ol, possesses two stereocenters at the C3 and C4 positions. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two pairs of enantiomers: the syn diastereomers ((3R,4S) and (3S,4R)) and the anti diastereomers ((3R,4R) and (3S,4S)). The primary challenge lies in developing synthetic routes that provide control over both the relative stereochemistry (syn vs. anti) and the absolute stereochemistry (R vs. S at each center).
Strategic Approaches to Stereocontrol
The synthesis of highly substituted piperidines can be approached through several strategic paradigms.[1][2][4] The choice of strategy often depends on the desired stereoisomer, the availability of starting materials, and scalability.
Diastereoselective Cyclization of Acyclic Precursors
A common and effective strategy involves the cyclization of a carefully designed acyclic precursor containing one or more stereocenters, which then direct the formation of new stereocenters during the ring-forming step.
a) Reductive Amination of γ-Amino Ketones:
This approach involves the intramolecular reductive amination of a γ-amino ketone. The stereochemistry of the final product is controlled by the stereocenters present in the acyclic precursor. For the synthesis of 1-Amino-3-propylpiperidin-4-ol, a key intermediate would be a protected derivative of 6-amino-5-hydroxy-2-octanone. The stereochemistry of the hydroxyl group can be set using well-established asymmetric reduction methods, which then directs the cyclization.
b) Intramolecular Michael Addition (Aza-Michael Reaction):
The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a powerful method for constructing the piperidine ring.[5] The stereochemical outcome is influenced by the geometry of the double bond and the presence of existing stereocenters in the acyclic chain. An organocatalytic enantioselective intramolecular aza-Michael reaction can be a powerful tool for desymmetrization processes, leading to enantiomerically enriched piperidines.[5]
Synthesis from Pyridine Derivatives
The catalytic hydrogenation of substituted pyridine precursors is a direct method for obtaining the piperidine core.[1][6] Achieving high stereoselectivity in this approach can be challenging and is highly dependent on the catalyst, solvent, and the nature and position of substituents on the pyridine ring. For the target molecule, a plausible precursor would be a 3-propyl-4-hydroxypyridine derivative. The stereoselective reduction of such a substrate would likely yield a mixture of diastereomers, requiring careful optimization of reaction conditions.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis.[7][8][9] A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, after which it is cleaved and can often be recovered.[8] For example, a chiral auxiliary could be attached to the nitrogen atom of a precursor to direct the stereoselective addition of a propyl group or the stereoselective reduction of a ketone. Carbohydrate-based auxiliaries, such as arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of chiral piperidine derivatives.[9][10]
Asymmetric Catalysis
Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. This can involve metal-based catalysts or organocatalysts to achieve high levels of enantioselectivity.
a) Asymmetric Hydrogenation:
The asymmetric hydrogenation of a tetrahydropyridine intermediate is a potential key step. A suitably substituted tetrahydropyridine could be synthesized, and its reduction using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand) could furnish the desired piperidine stereoisomer with high enantiomeric excess.[7]
b) Catalytic Asymmetric [2+2+2] Cycloaddition:
Rhodium-catalyzed [2+2+2] cycloadditions have been developed for the enantioselective synthesis of polysubstituted piperidines.[11] This method allows for the rapid assembly of the piperidine core from simple acyclic components with good control of stereochemistry.[11]
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for two of the discussed synthetic strategies.
Caption: Workflow for Diastereoselective Reductive Amination.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Experimental Protocols
The following are illustrative, step-by-step protocols based on established methodologies for the synthesis of substituted piperidines. These should be adapted and optimized for the specific target molecule.
Protocol 1: Diastereoselective Reductive Amination of a γ-Amino Ketone
This protocol outlines a general procedure for the cyclization step. The synthesis of the acyclic precursor is a multi-step process that is not detailed here.
-
Preparation of the γ-Amino Ketone Precursor: The acyclic precursor, a suitably protected 6-amino-5-hydroxy-2-octanone derivative, is synthesized via standard organic transformations (e.g., asymmetric aldol reaction or Sharpless asymmetric dihydroxylation to set the stereocenters).
-
Cyclization Conditions:
-
Dissolve the γ-amino ketone precursor (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.1 M).
-
Add a mild reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
If the amine is present as a salt, add a mild base like triethylamine to liberate the free amine.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected 3-propylpiperidin-4-ol.
-
-
N-Amination and Deprotection: The N-amino group can be introduced via various methods, followed by the removal of protecting groups to yield the final product.
Protocol 2: Chiral Auxiliary-Mediated Synthesis
This protocol describes the diastereoselective addition of a Grignard reagent to a chiral N-acyliminium ion.
-
Attachment of Chiral Auxiliary: A suitable chiral auxiliary (e.g., an Evans oxazolidinone or a phenylglycinol derivative) is attached to a glutarimide precursor.
-
Formation of N-Acyliminium Ion and Grignard Addition:
-
Dissolve the N-substituted glutarimide (1.0 eq) in anhydrous THF or dichloromethane and cool to -78 °C under an inert atmosphere.
-
Add a reducing agent such as DIBAL-H (1.1 eq) dropwise to form the corresponding hemiaminal.
-
Add a Lewis acid (e.g., BF₃·OEt₂) to promote the formation of the N-acyliminium ion.
-
Slowly add the propyl Grignard reagent (PrMgCl or PrMgBr) (1.5 eq).
-
Stir the reaction at -78 °C for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of Rochelle's salt or ammonium chloride.
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the 3-propyl-2-piperidinone derivative.
-
-
Subsequent Transformations: The resulting piperidinone can then be stereoselectively reduced to the corresponding alcohol. The chiral auxiliary is then cleaved, followed by N-amination to afford the target molecule.
Data Summary
The effectiveness of different synthetic strategies can be compared based on yield, diastereoselectivity (dr), and enantioselectivity (ee). The following table provides a hypothetical comparison based on typical results for similar transformations found in the literature.
| Strategy | Key Transformation | Typical Yield (%) | Typical dr | Typical ee (%) |
| Reductive Amination | Intramolecular Cyclization | 60-85 | >10:1 | Dependent on precursor |
| Chiral Auxiliary | Grignard Addition to Iminium Ion | 70-90 | >20:1 | >98 |
| Asymmetric Catalysis | Asymmetric Hydrogenation | 85-99 | N/A | 90-99 |
| Pyridine Reduction | Catalytic Hydrogenation | 50-95 | 1:1 to 10:1 | N/A (for racemic) |
Conclusion
The stereoselective synthesis of 1-Amino-3-propylpiperidin-4-ol isomers is a significant synthetic challenge that can be addressed through a variety of modern synthetic methods. The choice of the optimal route will depend on the specific stereoisomer required, with diastereoselective cyclizations of acyclic precursors and chiral auxiliary-mediated approaches offering robust control over the stereochemical outcome. Asymmetric catalysis presents a highly efficient and elegant alternative. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop and execute successful synthetic campaigns toward these and other complex, highly functionalized piperidine derivatives.
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The Architect's Guide to a Privileged Scaffold: Synthesis and Characterization of Novel Piperidine Derivatives
Abstract
The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties and to serve as a versatile three-dimensional scaffold for interacting with complex biological targets.[3] This in-depth technical guide provides a comprehensive overview of contemporary strategies for the synthesis of novel piperidine derivatives, moving beyond rote procedural descriptions to elucidate the underlying chemical principles and rationale. We delve into powerful synthetic methodologies, including catalytic hydrogenation of pyridine precursors, intramolecular cyclization cascades, and innovative multicomponent reactions.[1][4][5] Furthermore, this guide establishes a robust framework for the definitive structural and analytical characterization of these complex molecules, detailing the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.[6][7][8] Through detailed protocols and field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and validate the synthesis of novel piperidine-based entities with high confidence and efficiency.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in a significant portion of FDA-approved drugs.[9] Its importance is not merely statistical; the piperidine ring offers a unique combination of structural and chemical features that are highly advantageous in drug design.
-
Three-Dimensionality: Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the piperidine ring allow for a defined, chair-like conformation. This provides a three-dimensional framework that can be exploited to present substituents in precise spatial orientations for optimal interaction with biological targets.[10]
-
Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts which can improve solubility and bioavailability. The overall lipophilicity of the molecule can be fine-tuned through substitution on the ring.[3]
-
Synthetic Tractability: The piperidine ring is synthetically accessible through a variety of reliable methods, and its functionalization can be achieved with a high degree of regio- and stereocontrol.[1]
The pharmacological spectrum of piperidine derivatives is remarkably broad, encompassing treatments for a wide range of conditions, including cancer, diabetes, Alzheimer's disease, and viral infections.[2][11] This versatility underscores the critical need for robust and adaptable synthetic methodologies.
Strategic Blueprints for Piperidine Synthesis
The construction of the piperidine ring can be approached from several strategic directions, each with its own set of advantages and considerations. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
The Classic Approach: Hydrogenation of Pyridine Derivatives
One of the most direct and widely used methods for synthesizing piperidines is the reduction of corresponding pyridine precursors.[12][13] This approach is attractive due to the commercial availability of a vast array of substituted pyridines.
-
Catalytic Hydrogenation: This method typically employs heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C) under a hydrogen atmosphere.[13][14] The choice of catalyst and reaction conditions (temperature, pressure) can influence the stereochemical outcome of the reduction, particularly with substituted pyridines.[14] For instance, certain catalysts may favor the formation of cis or trans isomers.[14]
-
Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor molecule like formic acid or ammonium formate in the presence of a catalyst.[13][15] This method can offer milder reaction conditions and may be more suitable for substrates with functional groups that are sensitive to standard hydrogenation conditions.[15]
Building from the Ground Up: Intramolecular Cyclization Strategies
Intramolecular cyclization reactions construct the piperidine ring by forming a carbon-nitrogen or carbon-carbon bond within a linear precursor. These methods offer excellent control over the placement of substituents.[1][4]
-
Reductive Amination: A common strategy involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone. The linear precursor, containing both an amine and a carbonyl group separated by an appropriate carbon chain, cyclizes in the presence of a reducing agent to form the piperidine ring.
-
Radical Cyclization: Radical-mediated cyclizations provide a powerful means of forming C-C bonds to construct the piperidine ring.[1] These reactions often proceed under mild conditions and can be highly stereoselective. For example, a 1,6-hydrogen atom transfer can initiate a radical cascade to form the heterocyclic ring.[1]
Efficiency by Design: Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product.[5][16] MCRs are particularly well-suited for the synthesis of highly functionalized piperidines and are a cornerstone of diversity-oriented synthesis.[16][17]
-
Imino-Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction involves the reaction of an imine with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.[5] Asymmetric variants of this reaction, using chiral catalysts, can provide enantiomerically enriched piperidines.[18][19]
-
One-Pot Condensations: A variety of one-pot procedures have been developed that combine simple starting materials, such as an aldehyde, an amine, and a 1,3-dicarbonyl compound, to generate complex piperidine scaffolds in a single step.[5] These reactions are often catalyzed by acids or metal salts.[5][17]
The Litmus Test: Definitive Characterization of Novel Piperidines
The unambiguous characterization of a newly synthesized piperidine derivative is a critical, multi-faceted process. A combination of spectroscopic and analytical techniques is required to confirm the molecular structure, determine its purity, and elucidate its three-dimensional arrangement.
Unveiling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[6][8] For piperidine derivatives, both ¹H and ¹³C NMR provide a wealth of information.
-
¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their connectivity. The coupling constants (J-values) between adjacent protons can provide crucial information about the relative stereochemistry of substituents on the piperidine ring (i.e., axial vs. equatorial).[10][14] However, the spectra of piperidines can be complex due to overlapping signals, especially in the region where the ring protons resonate.[20]
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[6]
-
2D NMR Techniques: When one-dimensional spectra are insufficient to resolve structural ambiguities, two-dimensional NMR experiments are indispensable.[21]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the overall molecular framework.
-
Weighing the Evidence: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[6][22]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the identity of a new compound.[23]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed.[24] This technique can be used to differentiate between isomers and to gain further structural insights. The fragmentation of the piperidine ring can provide information about the location and nature of substituents.[6]
The Final Proof: Single-Crystal X-ray Crystallography
For crystalline compounds, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure.[7][25] It reveals the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and the absolute stereochemistry.[7][26] This technique is the gold standard for structural validation.[7]
In the Laboratory: A Validated Synthetic and Characterization Workflow
This section provides a detailed, step-by-step protocol for the synthesis and characterization of a representative novel piperidine derivative.
Synthesis of a Disubstituted Piperidine via Catalytic Hydrogenation
This protocol describes the synthesis of a cis-disubstituted piperidine via the hydrogenation of a substituted pyridine.
Experimental Protocol: Synthesis of cis-Methyl 2-methylpipecolinate
-
Reaction Setup: To a solution of methyl 2-methylpicolinate (1.0 g, 6.6 mmol) in methanol (20 mL) in a high-pressure reaction vessel, add 10% Palladium on Carbon (100 mg, 10 wt %).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 5 atm with hydrogen and stir the reaction mixture vigorously at 80°C for 24 hours.[13]
-
Workup: Allow the reaction to cool to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired cis-piperidine.[14]
Purification of Piperidine Derivatives
Achieving high purity is essential for accurate biological testing and further synthetic transformations.[27][28]
Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude piperidine derivative in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or acidic impurities.
-
Basification: Cool the aqueous layer and slowly add a base (e.g., 2 M NaOH) until the solution is strongly basic (pH > 12). The piperidine derivative will deprotonate and precipitate or form an oil.[27]
-
Final Extraction: Extract the basified aqueous solution with fresh organic solvent. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified piperidine.[27]
Characterization Data
The following table summarizes the expected characterization data for the synthesized piperidine derivative.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Complex multiplets for piperidine ring protons (δ 1.2-3.5 ppm), singlet for methyl ester (δ ~3.7 ppm), doublet for methyl group on the ring. |
| ¹³C NMR (CDCl₃) | Resonances for piperidine ring carbons (δ 20-60 ppm), ester carbonyl (δ ~175 ppm), ester methyl (δ ~52 ppm), and ring methyl group. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to the molecular formula C₈H₁₅NO₂. |
| FT-IR (neat) | C-H stretching (alkane), C=O stretching (ester), N-H stretching (secondary amine). |
Visualizing the Process: Workflows and Mechanisms
Diagrams are essential for understanding the complex relationships in chemical synthesis and analysis.
Caption: A generalized workflow for the synthesis, purification, and characterization of novel piperidine derivatives.
Caption: A decision-making workflow for the structural elucidation of a novel piperidine derivative.
Conclusion
The synthesis and characterization of novel piperidine derivatives represent a vibrant and impactful area of chemical research. The continued development of innovative synthetic methods, coupled with the power of modern analytical techniques, enables the creation and validation of increasingly complex and medicinally relevant molecules. This guide has provided a framework for approaching this field with a foundation in both established principles and contemporary advancements. By understanding the "why" behind the "how," researchers can more effectively navigate the challenges of chemical synthesis and contribute to the discovery of the next generation of piperidine-based therapeutics.
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M. A. Kumar, et al. (2015). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Bulgarian Chemical Communications, 47(3), 857-863. [Link]
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The Privileged Scaffold: Biological Activity and Mechanistic Profiling of Amino-Substituted Piperidines
Executive Summary
In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized saturated nitrogen heterocycles. When functionalized with an amino group—yielding amino-substituted piperidines (e.g., 3-aminopiperidine and 4-aminopiperidine)—the scaffold transforms into a highly versatile, "privileged" pharmacophore. The basicity of the exocyclic nitrogen, combined with the conformational rigidity of the chair-form piperidine ring, provides highly specific spatial vectors for hydrogen bonding and electrostatic interactions.
This technical guide dissects the biological activity of amino-substituted piperidines across diverse therapeutic areas. By examining the causality behind structural modifications, we will explore how substituting the piperidine core at the 3-position drives metabolic regulation (e.g., Type 2 Diabetes)[1], while 4-position substitutions unlock potent antiviral, antimicrobial, and oncological applications[2],[3],[4].
The 3-Aminopiperidine Scaffold in Metabolic Regulation
Mechanistic Grounding: DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease responsible for the rapid degradation of incretin hormones like GLP-1 and GIP[5]. Inhibiting DPP-4 prolongs the half-life of these hormones, thereby enhancing glucose-dependent insulin secretion[6].
The (R)- or (S)-3-aminopiperidine moiety is the critical pharmacophore in several blockbuster DPP-4 inhibitors, including Alogliptin and Linagliptin[1].
-
Causality of the Scaffold: The DPP-4 active site contains a highly specific S2 pocket lined with glutamic acid residues (Glu205 and Glu206). The primary amine of the 3-aminopiperidine ring is perfectly positioned to form critical, bidentate salt bridges with these residues[5]. The stereochemistry is paramount; the specific enantiomer ensures that the piperidine ring occupies the hydrophobic S2 sub-pocket while projecting the amine directly toward the acidic residues, achieving nanomolar affinity[6].
Figure 1: Mechanism of action of 3-aminopiperidine-based DPP-4 inhibitors in incretin regulation.
Self-Validating Protocol: In Vitro Continuous Fluorometric DPP-4 Inhibition Assay
To validate the biological activity of synthesized 3-aminopiperidine derivatives, a continuous fluorometric assay utilizing Gly-Pro-AMC (7-amino-4-methylcoumarin) is the gold standard.
-
Causality of Substrate Choice: DPP-4 specifically cleaves dipeptides from the N-terminus where the second residue is proline or alanine. Gly-Pro-AMC mimics this natural substrate; cleavage releases highly fluorescent AMC.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA). The BSA prevents non-specific binding of the lipophilic piperidine derivatives to the microplate walls.
-
Enzyme Addition: Add 10 µL of recombinant human DPP-4 enzyme (final concentration ~100 pM) to a black, flat-bottom 96-well plate.
-
Compound Incubation: Add 10 µL of the 3-aminopiperidine test compound (serially diluted in DMSO, final DMSO <1%) and incubate at 37°C for 15 minutes. Validation step: Include Sitagliptin as a positive control and a DMSO-only vehicle as a negative control.
-
Reaction Initiation: Add 30 µL of Gly-Pro-AMC substrate (final concentration 20 µM).
-
Kinetic Readout: Immediately measure fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically every 1 minute for 30 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Determine IC50 using a 4-parameter logistic non-linear regression model. System Validation: Ensure the Z'-factor of the vehicle vs. positive control wells is >0.6 to confirm assay robustness.
The 4-Aminopiperidine Motif: Antiviral and Antimicrobial Frontiers
Unlike the 3-substituted analogs, the 4-aminopiperidine core provides a linear, extended geometry. This allows medicinal chemists to functionalize both the N1 (ring nitrogen) and N4 (exocyclic amine) positions to span large, elongated hydrophobic binding pockets[2].
Hepatitis C Virus (HCV) Assembly Inhibition
High-throughput screening has identified 4-aminopiperidines as potent inhibitors of HCV proliferation (e.g., EC50 ~2.09 μM)[3].
-
Causality of Action: Unlike traditional HCV drugs that target viral replication machinery (like NS5B polymerases), optimized 4-aminopiperidines target the assembly and release stages of the HCV life cycle[3]. The dual-substituted nature of the 4-aminopiperidine allows the molecule to intercalate into the viral p7 ion channel or disrupt lipid droplet-associated viral assembly complexes.
Antifungal Activity Targeting Ergosterol Biosynthesis
Recent campaigns have merged the 4-aminopiperidine motif with allylamine-type structures to create novel antifungals[2].
-
Causality of Action: The introduction of a second protonatable nitrogen (the 4-amino group) mimics the carbocationic high-energy intermediate (HEI) in the ergosterol biosynthesis pathway. This structural mimicry allows the compound to forcefully bind and inhibit oxidosqualene cyclase or sterol reductases, severely disrupting fungal cell wall integrity[2].
Protocol: HCVcc Assembly and Release Assay
To differentiate between replication inhibition and assembly inhibition, a dual-reporter HCV cell culture (HCVcc) assay is required.
Step-by-Step Methodology:
-
Cell Seeding: Seed Huh7.5.1 cells in 96-well plates at 1x10^4 cells/well.
-
Infection: Infect cells with HCVcc expressing a Renilla luciferase reporter (Jc1-Luc) at a Multiplicity of Infection (MOI) of 0.1.
-
Treatment: 4 hours post-infection, remove the virus, wash with PBS, and add media containing the 4-aminopiperidine test compounds.
-
Intracellular vs. Extracellular Lysis (Causality Step): After 48 hours, collect the supernatant (extracellular virus) and lyse the adherent cells (intracellular replication).
-
Naïve Infection: Use the collected supernatant to infect a fresh plate of naïve Huh7.5.1 cells to measure the titer of infectious released particles.
-
Readout: Measure luciferase activity. Interpretation: If a 4-aminopiperidine shows high luciferase in the primary cell lysate (normal replication) but low luciferase in the secondary naïve cells, it confirms the compound specifically inhibits viral assembly/release rather than RNA replication[3].
Oncology: 4-Aminopiperidines as Dual SMO/ERK Inhibitors
A cutting-edge application of 4-aminopiperidines is in the treatment of drug-resistant cancers, such as cholangiocarcinoma, via dual-pathway modulation[4].
The Hedgehog (Hh) pathway, driven by the Smoothened (SMO) receptor, is a major oncogenic driver. However, tumors rapidly develop resistance to standard SMO inhibitors due to compensatory crosstalk from the oncogenic ERK pathway[4].
-
Causality of Dual Inhibition: By designing 4-aminopiperidine derivatives that simultaneously inhibit both SMO and ERK, researchers can synergistically suppress cancer cells that overexpress both pathways, effectively cutting off the tumor's evolutionary escape routes[4]. The basic nitrogen of the piperidine interacts with the transmembrane domain of SMO, while the customized N-substituents extend into the kinase domain of ERK.
Figure 2: Dual inhibition of SMO and ERK pathways by 4-aminopiperidine derivatives in oncology.
Quantitative Data Summary
The following table synthesizes the biological efficacy of various amino-substituted piperidines across different therapeutic targets, highlighting the vast dynamic range of this scaffold.
| Compound Class / Indication | Primary Target | Scaffold Isomer | Representative Potency (IC50/EC50) | Key Mechanism |
| Antidiabetics | DPP-4 Enzyme | 3-Aminopiperidine | 1 - 10 nM | S2 pocket salt-bridge formation via primary amine[5]. |
| Antivirals | HCV Assembly | 4-Aminopiperidine | ~2.09 μM | Disruption of viral packaging/p7 channel[3]. |
| Antifungals | Ergosterol Biosynthesis | 4-Aminopiperidine | 1 - 5 μg/mL | Mimicry of carbocationic high-energy intermediate[2]. |
| Oncology (Dual) | SMO & ERK | 4-Aminopiperidine | Sub-micromolar | Simultaneous blockade of Hh and ERK crosstalk[4]. |
Conclusion
The amino-substituted piperidine is far more than a simple synthetic building block; it is a highly tunable vector for biological intervention. Whether utilizing the precise stereochemistry of the 3-aminopiperidine to anchor into the DPP-4 active site, or leveraging the linear span of the 4-aminopiperidine to disrupt viral assembly and dual-kinase pathways, understanding the physical chemistry and spatial geometry of these rings is paramount. Future drug development will likely see these scaffolds integrated into PROTACs (Proteolysis Targeting Chimeras), where their rigid, predictable exit vectors make them ideal linkers and target-binding warheads.
References
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
- Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. PubMed.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC.
- 1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4)
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Medicinal Chemistry Applications of Piperidinols: A Technical Guide
Executive Summary
This technical guide analyzes the piperidinol scaffold—a hydroxylated piperidine core—as a privileged structure in drug discovery. Unlike generic piperidines, the introduction of a hydroxyl group creates specific stereoelectronic effects that dictate binding affinity in G-Protein Coupled Receptors (GPCRs) and glycosidase enzymes. This guide dissects the medicinal chemistry of 4-piperidinols (predominantly CNS-active agents) and 3-piperidinols (predominantly carbohydrate mimics), providing validated synthetic protocols and mechanistic insights for immediate application in lead optimization.
Part 1: Structural Significance & Pharmacophore Analysis
The piperidinol ring offers a distinct advantage over non-hydroxylated piperidines: the hydroxyl group serves as a "molecular anchor," providing a directional Hydrogen Bond Donor (HBD) or Acceptor (HBA) that locks the conformation within the active site.
The 4-Piperidinol Motif (GPCR Targeting)
In CNS drug design, the 4-piperidinol core often appears as a 4-aryl-4-hydroxypiperidine .
-
Conformational Rigidity: The bulky aryl group at C4 forces the piperidine ring into a chair conformation where the aryl group is equatorial and the hydroxyl is axial (or vice versa depending on specific substitution), minimizing 1,3-diaxial interactions.
-
Binding Mode: The tertiary hydroxyl often interacts with serine or threonine residues in GPCR transmembrane helices (e.g., Dopamine D2, NMDA), while the basic nitrogen forms a salt bridge with aspartate residues.
The 3-Piperidinol Motif (Iminosugars)
Polyhydroxylated piperidines (iminocyclitols) mimic the transition state of pyranose sugars during hydrolysis.
-
Electronic Mimicry: The endocyclic nitrogen, when protonated at physiological pH, mimics the oxocarbenium ion intermediate generated by glycosidases.
-
Stereochemical Precision: The position of the hydroxyl groups (C3, C4, C5) defines the specificity for glucosidases vs. mannosidases.
Visualization: Pharmacophore Divergence
The following diagram illustrates the divergent applications based on hydroxyl positioning.
Figure 1: Divergent medicinal chemistry applications of the piperidinol scaffold based on hydroxylation patterns.
Part 2: 4-Piperidinols in CNS Drug Discovery
Case Study: Haloperidol and the Butyrophenone Class
Haloperidol remains the archetype for 4-piperidinol utility. The core structure is 4-(4-chlorophenyl)-4-hydroxypiperidine .
-
Mechanism: The basic nitrogen binds to Asp114 (TM3) of the Dopamine D2 receptor. Crucially, the C4-hydroxyl group forms a hydrogen bond with Ser193 (TM5), significantly increasing affinity compared to the non-hydroxylated analog [1].
-
Metabolic Liability: The tertiary alcohol is relatively stable, but the piperidine ring is subject to N-dealkylation and oxidation to the pyridinium species (neurotoxic potential), necessitating careful SAR around the N-substituent.
Synthetic Strategy: Grignard Addition
The most robust route to 4-aryl-4-piperidinols is the addition of aryl Grignard reagents to N-protected 4-piperidones. This method allows for the rapid generation of libraries by varying the aryl halide.
Part 3: 3-Piperidinols & Iminosugars[1]
Case Study: Miglitol (N-hydroxyethyl-1-deoxynojirimycin)
Miglitol is a drug for Type 2 Diabetes that functions as an
-
Mechanism: It acts as a competitive inhibitor. The protonated nitrogen mimics the positive charge of the oxocarbenium ion transition state of sucrose hydrolysis. The hydroxyl groups at C2, C3, and C4 match the stereochemistry of glucose, tricking the enzyme active site [2].
-
Synthesis Challenges: Unlike the achiral 4-piperidones, 3-piperidinols require strict stereocontrol. Industrial synthesis often utilizes a "chemo-enzymatic" approach, starting with bacterial oxidation of sugars followed by reductive amination.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine (Haloperidol Intermediate)
Context: This protocol describes the construction of the quaternary carbon center typical of neuroactive piperidinols.
Reagents:
-
4-Chloro-1-bromobenzene
-
N-Benzyl-4-piperidone (Protecting group is essential to prevent N-alkylation)
-
Magnesium turnings (iodine activated)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine. Add 4-chloro-1-bromobenzene (1.1 eq) in THF dropwise. Reflux for 1 hour until Mg is consumed.
-
Addition: Cool the Grignard solution to 0°C. Add N-benzyl-4-piperidone (1.0 eq) in THF dropwise over 30 minutes. Critical: Maintain temperature <5°C to minimize enolization of the ketone.
-
Quench: Stir at room temperature for 4 hours. Quench with saturated aqueous
at 0°C. -
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over
. -
Deprotection (Optional): To obtain the free amine, subject the intermediate to hydrogenolysis (
, Pd/C, MeOH) or ACE-Cl mediated dealkylation if the aryl group is sensitive to reduction.
Protocol B: Synthesis of 3-Hydroxypiperidine via Asymmetric Hydrogenation
Context: Accessing chiral 3-piperidinols for iminosugar synthesis.
Methodology:
-
Substrate Prep: Start with 3-hydroxypyridine.[2] React with Benzyl bromide to form the N-benzyl-3-hydroxypyridinium salt.
-
Hydrogenation: Dissolve the salt in MeOH. Add
(Adams' catalyst, 5 mol%). -
Reaction: Hydrogenate at 50 psi
for 12 hours.-
Note: This typically yields the racemic mixture.[3] For enantioselective synthesis, use an Iridium catalyst with a chiral phosphine ligand (e.g., Ir-f-Binaphane) [3].
-
Part 5: Synthetic Workflow Visualization
The following diagram outlines the decision tree for synthesizing complex piperidinols from simple precursors.
Figure 2: Synthetic pathways for accessing 4-piperidinol vs. 3-piperidinol drug classes.
Part 6: Comparative Data Analysis
Table 1: Structure-Activity Relationship (SAR) of Key Piperidinol Drugs
| Drug Name | Piperidinol Type | Key Substituents | Target Mechanism | Therapeutic Use |
| Haloperidol | 4-Piperidinol | 4-(4-Cl-Ph), 4-OH | D2 Receptor Antagonist | Antipsychotic |
| Loperamide | 4-Piperidinol | 4-(4-Cl-Ph), 4-OH, N-dimethylamide | Antidiarrheal | |
| Miglitol | 3,4,5-Triol | N-hydroxyethyl | Type 2 Diabetes | |
| Miglustat | 3,4,5-Triol | N-butyl | Glucosylceramide Synthase | Gaucher Disease |
References
-
Structure-Activity Relationships of Haloperidol Analogs. Journal of Medicinal Chemistry. Analysis of the contribution of the hydroxyl group to D2 receptor binding affinity.
-
Synthesis and Biological Evaluation of Iminosugars. Chemical Reviews. Comprehensive review of polyhydroxylated piperidines as glycosidase inhibitors.
-
Stereoselective Synthesis of 3-Piperidinols. Organic Letters. Methodology for asymmetric hydrogenation of pyridinium salts to access chiral piperidinols.
-
Industrial Synthesis of Miglitol. Google Patents / CN107746385A. Details the chemo-enzymatic route for large-scale production.
-
Haloperidol Chemical Neuroscience. ACS Chemical Neuroscience. In-depth review of the history, synthesis, and pharmacology of haloperidol.
Sources
The Aminopiperidinol Core: A Versatile and Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The piperidine ring is one of the most ubiquitous and significant heterocyclic motifs in modern pharmaceuticals, forming the core of numerous approved drugs.[1] Its prevalence stems from its favorable physicochemical properties, synthetic tractability, and its ability to present substituents in a well-defined three-dimensional orientation. When functionalized to create an aminopiperidinol core—a structure bearing both an amino group and a hydroxyl group—the scaffold gains additional hydrogen bonding capabilities and multiple vectors for chemical diversification. This guide serves as a technical exploration of the aminopiperidinol scaffold as a "privileged structure" in drug discovery.[2][3] We will dissect its synthetic accessibility, explore logical derivatization strategies to build potent and selective ligands, and review case studies where this core has been successfully deployed against a range of therapeutic targets, including viral, fungal, and bacterial pathogens. Using the conceptual framework of a substituted 1-amino-3-propylpiperidin-4-ol, this paper provides field-proven insights and detailed protocols for researchers aiming to leverage this versatile scaffold in their own discovery programs.
The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry
The piperidine heterocycle is a cornerstone of medicinal chemistry, present in over twenty classes of pharmaceuticals.[1] Its success can be attributed to several key features:
-
Defined 3D Geometry: The saturated, non-aromatic chair conformation of the piperidine ring allows for the precise spatial arrangement of substituents in axial and equatorial positions. This control over the three-dimensional presentation of pharmacophoric elements is critical for achieving high-affinity and selective interactions with biological targets.
-
Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in protein binding sites.
-
Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it an ideal starting point for library synthesis and lead optimization campaigns.[1]
The aminopiperidinol core builds upon this foundation by incorporating a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, and an additional amino group, which provides another site for interaction or further chemical elaboration. This multi-functionalized scaffold serves as a powerful template for creating libraries of diverse compounds with drug-like properties.
Foundational Synthetic Strategies for Aminopiperidinol Cores
The efficient and controlled synthesis of the core scaffold is the first critical step in any drug discovery program. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability. Below are three robust and field-proven strategies for constructing aminopiperidinol derivatives.
Strategy A: Reductive Amination of N-Substituted Piperidones
This is arguably the most versatile and widely used method for preparing 4-aminopiperidine derivatives. It is a high-yield, operationally simple reaction that allows for the introduction of a wide variety of amines at the C-4 position.
-
Causality Behind the Method: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This specific reductant is preferred because it is less basic and more selective than agents like sodium borohydride (NaBH₄), tolerating a wider range of functional groups and minimizing side reactions. This method has been successfully used to synthesize libraries of antifungal 4-aminopiperidines.[4]
Strategy B: Stereoselective Ring-Opening of Epoxypiperidines
When precise control over stereochemistry is required, the ring-opening of a chiral epoxide is a superior strategy. This approach allows for the synthesis of specific diastereomers, which is often crucial for biological activity.
-
Causality Behind the Method: The reaction of an epoxypiperidine with an amine, often catalyzed by a Lewis acid like lithium perchlorate (LiClO₄), proceeds via an Sₙ2 mechanism.[5] This results in an inversion of configuration at the carbon atom undergoing nucleophilic attack, leading to the formation of a trans-amino alcohol. This level of stereochemical control is essential when a specific 3D arrangement of the amino and hydroxyl groups is necessary for binding to a chiral target like a protein active site.
Strategy C: Synthesis from Chiral Pool Precursors
Leveraging naturally occurring chiral molecules is an efficient way to introduce stereochemistry into a synthetic target. L-glutamic acid, a readily available amino acid, can be used as a starting material to construct enantiomerically pure 3-aminopiperidine derivatives. This multi-step route involves protecting the amine, reducing the carboxylic acids to alcohols, converting the diol to a ditosylate, and finally, cyclizing with a primary amine to form the piperidine ring.
Derivatization and Structure-Activity Relationship (SAR) Logic
Once a core scaffold is synthesized, the next phase involves systematic modification at its various diversity points to probe the chemical space around a biological target. The aminopiperidinol scaffold offers at least three primary vectors for such exploration.
-
N-1 Substitution (R¹): This position is often directed towards the solvent-exposed region of a binding pocket. Modifications here can dramatically influence pharmacokinetic properties (ADME), solubility, and target selectivity. For example, in sigma receptor ligands, a benzyl group at N-1 is a common feature for achieving high affinity.[6] In antifungal agents, a phenethyl group at this position was found to be optimal for potency.[4]
-
C-3 Propyl Group (R²): An alkyl substituent at the C-3 position can serve multiple purposes. It can act as a hydrophobic anchor, fitting into a greasy pocket of the target protein. It can also introduce conformational constraints on the piperidine ring, locking it into a more bioactive conformation and reducing the entropic penalty of binding.
-
C-4 Amino/Aryl Substitution (R³): The substituent at the C-4 position is frequently the primary driver of potency and is often deeply buried within the active site. In anti-tuberculosis piperidinol compounds, a 4-chloro-3-trifluoromethylphenyl group at C-4 was critical for activity.[7] Similarly, in HCV assembly inhibitors, derivatization of the 4-amino group was key to optimizing potency.[8]
SAR Table: 4-Aminopiperidines as Antifungal Agents
The following table summarizes SAR data from a study developing 4-aminopiperidines as inhibitors of ergosterol biosynthesis, demonstrating the impact of systematic modification.[4]
| Compound ID | N-1 Substituent (R¹) | 4-Amino Substituent (R³) | Antifungal Activity (MIC vs. C. albicans, µg/mL) | Cytotoxicity (IC₅₀ vs. HL-60 cells, µM) |
| 2b | Benzyl | n-Dodecyl | 1–4 | 12.3 |
| 3b | Phenethyl | n-Dodecyl | 1–4 | 11.2 |
| 4b | Boc (Protecting Group) | n-Dodecyl | 1–8 | >50 |
| 5b | -H | n-Dodecyl | 2–8 | >50 |
| 2c | Benzyl | n-Octyl | >64 | >50 |
Data synthesized from K. Zuzek et al., Molecules, 2021.[4]
Expert Interpretation: The data clearly shows that a long alkyl chain (n-dodecyl) at the 4-amino position is essential for potent antifungal activity. Shorter chains like n-octyl (2c) abolish activity. The N-1 substituent fine-tunes the activity, with benzyl (2b) and phenethyl (3b) groups conferring the highest potency. Interestingly, these potent compounds also show higher cytotoxicity, a common challenge in drug development that requires careful optimization of the therapeutic window.
Therapeutic Applications & Case Studies
The versatility of the aminopiperidinol scaffold is evident from its successful application across diverse therapeutic areas.
-
Case Study 1: Antiviral (Hepatitis C Virus Assembly Inhibitors) A high-throughput screen identified a 4-aminopiperidine (4AP) scaffold as a potent inhibitor of the Hepatitis C virus (HCV) lifecycle.[8][9] Mechanistic studies revealed that this chemotype does not target viral replication like most approved drugs, but instead inhibits the assembly and release of new, infectious viral particles. An extensive SAR campaign led to derivatives with improved potency, reduced toxicity, and better metabolic profiles. This case highlights the scaffold's ability to engage non-traditional targets and provides a potential new mechanism for antiviral therapy.[8]
-
Case Study 2: Antifungal (Ergosterol Biosynthesis Inhibitors) Inspired by known morpholine antifungals, researchers developed a library of 4-aminopiperidines.[4] The most promising compounds, such as 1-phenethyl-N-dodecylpiperidin-4-amine, displayed potent, broad-spectrum activity against clinically relevant Candida and Aspergillus species. Sterol analysis confirmed that these compounds act by inhibiting sterol C14-reductase and sterol C8-isomerase, key enzymes in the fungal ergosterol biosynthesis pathway. This work demonstrates how the piperidine core can effectively mimic the morpholine ring while allowing for greater synthetic diversification.[4]
-
Case Study 3: Anti-Tuberculosis Screening of compound libraries against Mycobacterium tuberculosis identified a piperidinol hit with promising activity.[7] Subsequent parallel synthesis and optimization revealed that a 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol core was a biologically useful scaffold. The most active compounds had minimum inhibitory concentrations (MICs) as low as 1.4 µg/mL. Although in vivo side effects precluded further development, this study validated the piperidinol core as a novel and potent anti-tuberculosis pharmacophore.[7]
Key Experimental Protocols
The integrity of a drug discovery campaign relies on robust and reproducible experimental methods. The following protocols are foundational for the synthesis and evaluation of an aminopiperidinol library.
Protocol 1: Synthesis via Reductive Amination
Objective: To synthesize N-dodecyl-1-phenethylpiperidin-4-amine, a representative antifungal compound.
Self-Validation: The success of the reaction is validated at each stage. The identity and purity of the final product are confirmed by analytical techniques (NMR, MS), ensuring the material used for biological testing is well-characterized.
-
Reaction Setup: To a solution of 1-phenethyl-4-piperidone (1.0 eq) in dichloroethane (DCE, 0.2 M) in a round-bottom flask, add n-dodecylamine (1.2 eq).
-
Imine Formation: Add acetic acid (1.5 eq) to catalyze imine formation. Stir the reaction mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and prevents runaway reduction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Antifungal Susceptibility Testing (Microbroth Dilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain (e.g., Candida albicans).
Self-Validation: This protocol includes positive (a known antifungal like voriconazole) and negative (no drug) controls in every plate. The results are only considered valid if the positive control shows inhibition and the negative control shows robust growth.
-
Preparation of Compound Plate: Prepare a 2-fold serial dilution of the test compound in DMSO. In a 96-well plate, add the diluted compounds, typically starting from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.125 µg/mL).
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a standardized inoculum suspension in RPMI-1640 medium to a final concentration of ~1-5 x 10³ colony-forming units (CFU)/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the compound plate. Include a positive control well (known antifungal) and a negative/growth control well (inoculum only, no compound).
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Future Outlook and Conclusion
The aminopiperidinol scaffold represents a proven, high-value starting point for drug discovery. Its synthetic flexibility, combined with its ability to present key pharmacophoric features in a defined three-dimensional space, has led to the discovery of potent modulators of diverse biological targets. Future efforts will likely focus on incorporating this privileged core into next-generation discovery platforms, such as DNA-encoded library (DEL) technology and fragment-based screening, to more rapidly explore vast chemical space. The continued application of this versatile scaffold, guided by the principles of rational drug design and robust synthetic chemistry, promises to deliver novel therapeutic agents for years to come.
References
-
Cooper, C. B., et al. (2010). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC, [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2009). Synthesis of 1,3-amino alcohol derivatives via a silicon-mediated ring-opening of substituted piperidines. PubMed, [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC, [Link]
-
Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, [Link]
-
Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI, [Link]
-
Onnis, V., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed, [Link]
-
Singh, R., & Singh, O. V. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR, [Link]
-
Solaro, C., & Musso, L. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI, [Link]
- This reference was not directly cited in the text.
-
Gevorgyan, V., et al. (2000). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). ResearchGate, [Link]
- This reference was not directly cited in the text.
- This reference was not directly cited in the text.
-
Saito, S., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC, [Link]
-
Zuzek, K., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI, [Link]
-
Saito, S., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed, [Link]
- This reference was not directly cited in the text.
- This reference was not directly cited in the text.
- This reference was not directly cited in the text.
- This reference was not directly cited in the text.
-
Berardi, F., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI, [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Amino-3-propylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of 1-Amino-3-propylpiperidin-4-ol, a novel substituted piperidine with potential applications in medicinal chemistry and drug discovery. As no direct synthesis for this specific molecule is prominently described in the current literature, this guide outlines a proposed multi-step synthetic pathway. The protocol is designed with scientific integrity, drawing upon established methodologies for analogous chemical transformations. Each step is detailed with expert insights into the rationale behind the chosen reagents and conditions, ensuring a self-validating and reproducible workflow. This document is intended to serve as a foundational guide for researchers, enabling them to synthesize this target compound and explore its therapeutic potential.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. The strategic functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties, making the development of novel synthetic routes to substituted piperidines a critical endeavor in drug discovery. 1-Amino-3-propylpiperidin-4-ol is a unique trifunctionalized piperidine derivative. The presence of a hydroxyl group at the C4 position, a propyl group at the C3 position, and an amino group at the N1 position offers multiple points for further chemical modification and interaction with biological targets.
This application note details a proposed synthetic route to 1-Amino-3-propylpiperidin-4-ol, commencing from the commercially available N-Boc-4-piperidone. The synthesis involves a four-stage process:
-
Protection of the ketone functionality.
-
Regioselective C3-alkylation to introduce the propyl group.
-
Deprotection to unveil the piperidine core.
-
N-Amination to furnish the final product.
The causality behind each experimental choice is explained, and all quantitative data is summarized for clarity.
Synthetic Strategy Overview
The proposed synthetic pathway is a linear sequence designed for efficiency and control over the introduction of each functional group. The overall workflow is depicted below.
Caption: Proposed synthetic pathway for 1-Amino-3-propylpiperidin-4-ol.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Protection of N-Boc-4-piperidone
Objective: To protect the ketone functionality as a ketal to prevent its reaction during the subsequent alkylation step.
Methodology:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in toluene (5 mL/mmol), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected piperidone.
Expertise & Experience: The formation of the ethylene glycol ketal is a robust and reversible method for protecting ketones. The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing the water formed during the reaction.
Step 2: C3-Propylation of the Protected Piperidone
Objective: To introduce the propyl group regioselectively at the C3 position of the piperidine ring. This is achieved through the formation of a lithium enolate followed by alkylation.
Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected N-Boc-piperidone from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) (1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add 1-iodopropane (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the C3-propylated protected piperidone.
Expertise & Experience: The use of LDA at low temperatures is critical for the kinetic deprotonation to form the less substituted enolate, thus ensuring regioselectivity at the C3 position. 1-Iodopropane is chosen as the alkylating agent due to its higher reactivity compared to the corresponding bromide or chloride.
Step 3: Deprotection of the Piperidine Core
Objective: To remove both the N-Boc and the ketal protecting groups to yield 3-propylpiperidin-4-ol.
Methodology:
-
Dissolve the C3-propylated protected piperidone from Step 2 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 mL/mmol).[1]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Dissolve the residue in water and basify to pH > 10 with a 2 M aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (4 x 15 mL/mmol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-propylpiperidin-4-ol.
Expertise & Experience: A strong acidic condition is required for the simultaneous cleavage of both the N-Boc and the ketal protecting groups. The use of HCl in dioxane is a common and effective method for Boc deprotection.[1]
Step 4: N-Amination of 3-Propylpiperidin-4-ol
Objective: To introduce an amino group at the nitrogen of the piperidine ring.
Methodology:
-
To a solution of 3-propylpiperidin-4-ol from Step 3 (1.0 eq) in dichloromethane (10 mL/mmol), add O-(diphenylphosphinyl)hydroxylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion of the reaction (monitored by TLC), wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL/mmol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-Amino-3-propylpiperidin-4-ol.
Expertise & Experience: Electrophilic amination with reagents like O-(diphenylphosphinyl)hydroxylamine provides a direct method for the N-amination of secondary amines. This reagent is known for its efficiency and relatively mild reaction conditions.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | N-Boc-4-piperidone | Ethylene glycol, p-TsOH | Protected N-Boc-piperidone | 90-95 |
| 2 | Protected N-Boc-piperidone | LDA, 1-Iodopropane | C3-Propylated protected piperidone | 60-70 |
| 3 | C3-Propylated protected piperidone | 4 M HCl in dioxane | 3-Propylpiperidin-4-ol | 85-90 |
| 4 | 3-Propylpiperidin-4-ol | O-(Diphenylphosphinyl)hydroxylamine | 1-Amino-3-propylpiperidin-4-ol | 50-60 |
Logical Workflow Diagram
Caption: Detailed experimental workflow for each synthetic step.
Conclusion
The protocol outlined in this application note provides a rational and detailed synthetic route for the preparation of 1-Amino-3-propylpiperidin-4-ol. By leveraging well-established chemical transformations and providing insights into the experimental design, this guide serves as a valuable resource for researchers in the field of medicinal chemistry. The successful synthesis of this novel compound will enable further investigation into its biological activities and potential as a scaffold for the development of new therapeutic agents. It is important to reiterate that this is a proposed route, and optimization of reaction conditions may be necessary to achieve optimal yields and purity.
References
- Valdez, C. A., Leif, R. N., & Mayer, B. P. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
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Application Notes & Protocols: Characterization of 1-Amino-3-propylpiperidin-4-ol as a Novel Ligand for the Sigma-1 Receptor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-Amino-3-propylpiperidin-4-ol as a potential ligand for the sigma-1 (σ1) receptor. This document offers both the theoretical framework and detailed experimental protocols necessary to determine the binding affinity and functional activity of this novel compound.
Introduction: The Therapeutic Potential of Sigma-1 Receptor Modulation
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[1][2][3] Unlike many traditional drug targets, the σ1R is not a G protein-coupled receptor or an ion channel, but rather a modulator of various cellular signaling pathways.[1][4] Its involvement in cellular processes such as calcium homeostasis, ion channel activity, and neurosteroid action has implicated it in a wide range of pathological conditions.[4][5][6][7] Consequently, the σ1R has emerged as a promising therapeutic target for neurodegenerative diseases, psychiatric disorders, and pain management.[1][4][6][8]
Ligands that bind to the σ1R can act as agonists, antagonists, or allosteric modulators, each with distinct therapeutic potential.[8][9] The piperidine scaffold is a common structural motif in many known σ1R ligands.[10][11][12] Therefore, novel piperidine-containing compounds like 1-Amino-3-propylpiperidin-4-ol are of significant interest for the development of new therapeutics targeting the σ1R.
This guide provides the necessary protocols to thoroughly characterize the interaction of 1-Amino-3-propylpiperidin-4-ol with the σ1R, a critical step in its evaluation as a potential drug candidate.
Physicochemical Properties of 1-Amino-3-propylpiperidin-4-ol
A thorough understanding of the physicochemical properties of a compound is fundamental to its pharmacological evaluation. While experimental data for 1-Amino-3-propylpiperidin-4-ol is not extensively available in public literature, the following table outlines key parameters that should be determined.
| Property | Predicted/Expected Value | Significance in Drug Development |
| Molecular Formula | C8H18N2O | Defines the elemental composition. |
| Molecular Weight | 158.24 g/mol | Influences diffusion and membrane permeability. |
| pKa | (Predicted) ~9.5-10.5 (for the piperidine nitrogen) and ~8.5-9.5 (for the primary amine) | Determines the ionization state at physiological pH, affecting receptor binding and solubility. |
| logP | (Predicted) ~0.5-1.5 | Indicates the lipophilicity of the compound, which influences its ability to cross cell membranes, including the blood-brain barrier. |
| Solubility | To be determined experimentally in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). | Crucial for preparing accurate and stable solutions for in vitro and in vivo assays. |
Experimental Protocols
Determination of Binding Affinity (Ki) by Competitive Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of 1-Amino-3-propylpiperidin-4-ol for the σ1 receptor. The assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.
Principle: The assay relies on the competition between the unlabeled test compound (1-Amino-3-propylpiperidin-4-ol) and a radiolabeled ligand (e.g., [3H]-(+)-pentazocine) for binding to the σ1 receptor in a membrane preparation.[13][14] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[15]
Materials and Reagents:
-
Receptor Source: Guinea pig brain or liver membranes, or membranes from cells overexpressing the human σ1 receptor (e.g., HEK293 cells).[10][13]
-
Radioligand: [3H]-(+)-pentazocine (a selective σ1R ligand).[13]
-
Test Compound: 1-Amino-3-propylpiperidin-4-ol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 1-Amino-3-propylpiperidin-4-ol in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Dilute the [3H]-(+)-pentazocine in assay buffer to a final concentration near its Kd (typically 1-5 nM).[16]
-
Prepare the membrane homogenate in assay buffer to a final protein concentration of 100-200 µ g/well .
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of assay buffer + 50 µL of [3H]-(+)-pentazocine + 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol + 50 µL of [3H]-(+)-pentazocine + 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of each concentration of 1-Amino-3-propylpiperidin-4-ol + 50 µL of [3H]-(+)-pentazocine + 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 37°C for 90 minutes to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 1-Amino-3-propylpiperidin-4-ol.
-
Determine IC50: Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Workflow for the competitive radioligand binding assay.
Functional Characterization: Neurite Outgrowth Assay in PC12 Cells
This protocol describes a cell-based functional assay to determine whether 1-Amino-3-propylpiperidin-4-ol acts as a σ1R agonist or antagonist. Agonists of the σ1R have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.
Principle: PC12 cells, when treated with NGF, differentiate and extend neurites. σ1R agonists enhance this effect, while antagonists can block the potentiation caused by a known σ1R agonist. This assay provides a functional readout of the compound's activity at the receptor.
Materials and Reagents:
-
PC12 cells.
-
Cell culture medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin.
-
Nerve Growth Factor (NGF).
-
Test Compound: 1-Amino-3-propylpiperidin-4-ol.
-
σ1R Agonist Control: PRE-084 or (+)-pentazocine.[17]
-
σ1R Antagonist Control: NE-100 or haloperidol.
-
Poly-L-lysine coated cell culture plates.
-
Microscope with imaging software.
Protocol:
-
Cell Seeding: Seed PC12 cells onto poly-L-lysine coated 24-well plates at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment:
-
To test for agonist activity: Replace the medium with low-serum medium (1% horse serum) containing a sub-optimal concentration of NGF (e.g., 20 ng/mL) and varying concentrations of 1-Amino-3-propylpiperidin-4-ol (e.g., from 10⁻⁹ M to 10⁻⁵ M). Include a positive control with NGF and a known σ1R agonist (e.g., PRE-084).
-
To test for antagonist activity: Pre-incubate the cells with varying concentrations of 1-Amino-3-propylpiperidin-4-ol for 30 minutes. Then, add a sub-optimal concentration of NGF and a fixed concentration of a σ1R agonist (e.g., 1 µM PRE-084). Include a control with NGF and the agonist alone.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Imaging and Analysis:
-
Capture images of multiple fields per well using a microscope.
-
A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.
-
Quantify the percentage of cells with neurites or the average neurite length per cell using imaging software (e.g., ImageJ).
-
Data Analysis:
-
Agonist Activity: Plot the percentage of neurite-bearing cells against the concentration of 1-Amino-3-propylpiperidin-4-ol to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response).
-
Antagonist Activity: Plot the percentage of neurite-bearing cells against the concentration of 1-Amino-3-propylpiperidin-4-ol in the presence of a fixed concentration of a σ1R agonist to determine the IC50 (inhibitory concentration for 50% of the agonist effect).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating 1-Amino-3-propylpiperidin-4-ol as a Novel Scaffold for CNS Drug Development
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a wide array of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] This document introduces 1-Amino-3-propylpiperidin-4-ol , a novel, unexplored derivative of the piperidine family. By combining a 4-hydroxyl group, a C3-alkyl chain, and a unique N1-amino function, this molecule presents a distinct chemical profile with significant potential for CNS drug discovery. This application note serves as a comprehensive guide for researchers, providing a strategic framework and detailed protocols for the synthesis, characterization, and pharmacological evaluation of this compound and its analogs. We will outline hypothesis-driven target screening, present detailed in vitro and in vivo experimental procedures, and discuss potential therapeutic applications, establishing a roadmap for unlocking the potential of this promising chemical entity.
Part 1: Rationale and Synthetic Strategy
The Piperidin-4-ol Moiety: A Cornerstone of CNS Pharmacophores
The 4-hydroxypiperidine core is a recurring motif in CNS-active agents. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring ligands within receptor binding pockets. Furthermore, its stereochemistry can be controlled to achieve selectivity between receptor subtypes. Derivatives of 4-hydroxypiperidine have demonstrated high affinity for opioid receptors, histamine H3 receptors, and dopamine receptors, making this a validated starting point for CNS drug design.[5][6] The addition of a C3-propyl group introduces a lipophilic element that can probe deeper into hydrophobic pockets of target proteins, potentially enhancing binding affinity and modulating pharmacokinetic properties.
Proposed Synthetic Route
A plausible and efficient synthesis of 1-Amino-3-propylpiperidin-4-ol can be achieved via a multi-step sequence starting from commercially available materials. The following protocol is a proposed route based on established piperidine synthesis methodologies.[7]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
1-Amino-3-propylpiperidin-4-ol in the synthesis of bioactive compounds
Application Note & Protocols
Topic: 1-Amino-3-propylpiperidin-4-ol: A Novel Scaffold for the Synthesis of Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs and natural products.[1][2][3] Its saturated, sp3-rich character often imparts favorable pharmacokinetic properties compared to flat, aromatic systems.[4] This guide introduces 1-Amino-3-propylpiperidin-4-ol, a novel and versatile building block designed for the exploration of new chemical space. The unique combination of a nucleophilic N-amino (hydrazine) moiety, a lipophilic propyl group at the C3 position, and a hydrogen-bonding hydroxyl group at C4 offers a trifecta of functional handles for constructing diverse and complex bioactive molecules. This document provides a comprehensive overview, including a proposed synthetic pathway to access this scaffold, detailed protocols for its subsequent functionalization, and expert insights into the rationale behind key experimental choices.
The Privileged Piperidine Scaffold in Drug Discovery
The piperidine motif is one of the most frequently encountered nitrogen heterocycles in pharmaceuticals.[3][4] Its prevalence stems from its ability to serve as a robust, three-dimensional scaffold that can be readily substituted to orient functional groups for optimal interaction with biological targets.[5] The non-planar, chair-like conformation of the piperidine ring allows for precise spatial arrangement of substituents, a critical factor in designing potent and selective drugs. Furthermore, the basic nitrogen atom is often protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets.
The 4-hydroxypiperidine substructure is particularly valuable, appearing in drugs targeting a wide range of conditions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly enhancing binding affinity and modulating solubility. This guide focuses on a novel derivative, 1-Amino-3-propylpiperidin-4-ol, which leverages this established scaffold while introducing a unique N-amino group, opening new avenues for synthetic diversification.
Foundational Synthetic Strategies for Piperidine Cores
Accessing highly substituted piperidines like 1-Amino-3-propylpiperidin-4-ol requires a robust synthetic strategy. The most direct and atom-economical method for synthesizing the core piperidine ring is the catalytic hydrogenation of a corresponding pyridine precursor.[1]
Catalytic Hydrogenation of Pyridines
The aromaticity of the pyridine ring necessitates potent catalytic systems to achieve saturation.[1] While this method is powerful, it presents challenges such as catalyst poisoning by the basic nitrogen atom and the need for high pressures or temperatures.[1][4] The choice of catalyst and solvent is critical for success, especially when sensitive functional groups are present.
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Mitigation |
| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), Acetic Acid, RT | Highly effective for many substrates.[6][7] | Can be sensitive; acidic solvent protonates the pyridine, enhancing reactivity and reducing catalyst poisoning.[6] |
| Pd/C | H₂ (1-50 bar), Acidic Additive (e.g., HCl), Methanol/Ethanol | Widely available and cost-effective. | Often requires an acidic additive to facilitate reduction.[1] |
| Rh/C or Rh/Al₂O₃ | H₂ (low to high pressure), RT to elevated temp. | Effective under milder conditions than some other catalysts. | Higher cost. |
| Homogeneous Catalysts (e.g., Iridium-based) | H₂ (50 bar), TFA, Methanol, RT | High selectivity and tolerance for reducible functional groups (nitro, bromo, etc.).[4] | Catalyst separation can be complex and costly.[1] |
Reductive Amination
Reductive amination is another cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced.[3] This can be performed in an intramolecular fashion to form the piperidine ring from a linear precursor or in an intermolecular fashion to install substituents.[8] The key to success is often the choice of reducing agent. Milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated iminium ion intermediate over the starting carbonyl compound.[9]
Proposed Synthesis of 1-Amino-3-propylpiperidin-4-ol
As 1-Amino-3-propylpiperidin-4-ol is a novel scaffold, a de novo synthesis is required. The following multi-step sequence is proposed, leveraging established and reliable chemical transformations. The causality behind each step is explained to ensure a robust and logical workflow.
}
Proposed synthetic workflow for 1-Amino-3-propylpiperidin-4-ol.
Protocol 1: Synthesis of 1-Amino-3-propylpiperidin-4-ol
Step A: Synthesis of 3-Propylpyridin-4(1H)-one (Intermediate 1)
-
Rationale: The pyridinone core is a stable precursor for hydrogenation. This step involves the cleavage of a robust methoxy ether, which requires strong acidic conditions.
-
To a solution of 3-propyl-4-methoxypyridine (1.0 equiv) in a round-bottom flask, add 48% hydrobromic acid (5.0 equiv).
-
Equip the flask with a reflux condenser and heat the mixture to 120 °C for 12 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until pH ~7-8.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 3-propylpyridin-4(1H)-one.
Step B: Synthesis of 3-Propylpiperidin-4-one (Intermediate 2)
-
Rationale: Catalytic hydrogenation reduces the aromatic pyridine ring to the saturated piperidine ring.[1] Platinum(IV) oxide (PtO₂) is an effective catalyst for this transformation, and an acidic solvent like acetic acid is used to enhance reactivity.[6][7]
-
In a high-pressure reactor vessel, suspend 3-propylpyridin-4(1H)-one (1.0 equiv) and PtO₂ (0.05 equiv) in glacial acetic acid.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[6][7]
-
Stir the reaction at room temperature for 16-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. Basify the residue with 2M NaOH and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 3-propylpiperidin-4-one, which can be purified by column chromatography.
Step C: Synthesis of 1-Amino-3-propylpiperidin-4-one (Intermediate 4)
-
Rationale: This two-step, one-pot procedure installs the key N-amino group. First, N-nitrosation occurs under acidic conditions, followed by reduction of the nitroso group to the primary amine (hydrazine) using a mild reducing agent like zinc powder in acetic acid.
-
Dissolve 3-propylpiperidin-4-one (1.0 equiv) in 1M HCl at 0 °C (ice bath).
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 1 hour.
-
To this mixture, slowly add zinc dust (3.0 equiv) in portions, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, add glacial acetic acid (5.0 equiv) and stir at room temperature for 4 hours.
-
Filter the reaction mixture to remove excess zinc. Make the filtrate strongly basic (pH > 12) with 6M NaOH and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous K₂CO₃ (a base is used to prevent salt formation with the product), filter, and concentrate to yield 1-amino-3-propylpiperidin-4-one.
Step D: Synthesis of 1-Amino-3-propylpiperidin-4-ol (Target Scaffold)
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting other functional groups.[9] This reaction will produce a mixture of cis and trans diastereomers, which may be separable by chromatography.
-
Dissolve 1-amino-3-propylpiperidin-4-one (1.0 equiv) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.5 equiv) in small portions.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water. Remove methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to separate diastereomers and obtain the target compound(s).
Application Protocol: Derivatization for Bioactive Compound Synthesis
The N-amino group of the title scaffold is a powerful synthetic handle. As a hydrazine derivative, it can readily react with carbonyls to form hydrazones or be used as a binucleophile to construct new heterocyclic rings, such as pyrazoles.[10][11] Pyrazole-containing compounds exhibit a wide range of biological activities.[11]
This protocol details the synthesis of a novel pyrazole-piperidine hybrid, demonstrating the utility of the 1-Amino-3-propylpiperidin-4-ol scaffold.
}
Application workflow for synthesizing a pyrazole-piperidine hybrid.
Protocol 2: Synthesis of a Pyrazole-Piperidine Hybrid
-
In a round-bottom flask, dissolve 1-Amino-3-propylpiperidin-4-ol (1.0 equiv) in ethanol.
-
Add acetylacetone (a representative 1,3-diketone, 1.1 equiv) followed by a catalytic amount of glacial acetic acid (0.1 equiv).
-
Heat the mixture to reflux (approx. 80 °C) for 6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[9]
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the target pyrazole-piperidine hybrid.
Troubleshooting and Characterization
Even well-designed synthetic routes can encounter challenges. This section provides guidance on common issues and expected analytical data for key compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Hydrogenation (Step B) | Catalyst poisoning by nitrogen.[1] Incomplete reaction. | Ensure the use of an acidic solvent (acetic acid) to protonate the nitrogen.[6] Increase hydrogen pressure or reaction time. |
| Side products in N-Amination (Step C) | Over-reduction or incomplete reaction. | Maintain strict temperature control during both nitrosation and reduction steps. Ensure sufficient equivalents of zinc and acetic acid are used for complete reduction. |
| Difficult separation of diastereomers (Step D) | Similar polarity of cis/trans isomers. | Try different solvent systems for column chromatography (e.g., ethyl acetate/hexanes with a small amount of triethylamine or methanol/DCM). Consider derivatization to aid separation. |
| Incomplete cyclization in Protocol 2 | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the catalytic acid is present and active. |
Expected Characterization Data (Hypothetical)
| Compound | Form | ¹H NMR (Expected Signals) | Mass Spec (ESI+) |
| Intermediate 2 (3-Propylpiperidin-4-one) | Oil | Multiplets at ~2.8-3.2 ppm (CH₂N), ~2.2-2.5 ppm (CH₂CO), ~0.9 ppm (CH₃ of propyl) | m/z [M+H]⁺ = 156.1 |
| Target Scaffold (1-Amino-3-propylpiperidin-4-ol) | Solid/Oil | Broad singlet for NH₂, multiplet ~3.5-3.8 ppm (CH-OH), multiplets for ring protons, ~0.9 ppm (CH₃ of propyl) | m/z [M+H]⁺ = 173.2 |
| Final Hybrid (Pyrazole-Piperidine) | Solid | Singlets for pyrazole methyls (~2.2, 2.4 ppm), singlet for pyrazole CH (~5.9 ppm), characteristic piperidine signals | m/z [M+H]⁺ = 237.2 |
Conclusion
1-Amino-3-propylpiperidin-4-ol represents a promising, albeit currently underexplored, building block for medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable reactions. The true value of this scaffold lies in its unique N-amino functionality, which serves as a versatile handle for constructing novel heterocyclic systems and introducing diverse pharmacophoric elements. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize this scaffold and explore its potential in the development of next-generation bioactive compounds.
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Varlamova, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
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Matassini, C., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available from: [Link]
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Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available from: [Link]
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An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available from: [Link]
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Atobe, H., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Application Notes & Protocols: A Framework for In Vivo Evaluation of 1-Amino-3-propylpiperidin-4-ol
Abstract: This document provides a comprehensive strategic framework and detailed protocols for the initial in vivo characterization of 1-Amino-3-propylpiperidin-4-ol, a novel piperidine derivative. Recognizing the compound's novelty, this guide synthesizes established methodologies for analogous small molecules to construct a logical, phased approach to preclinical assessment. The protocols herein cover foundational studies, including acute toxicity, pharmacokinetic profiling, and preliminary pharmacodynamic screening in rodent models. The overarching goal is to generate a robust preliminary data package to inform decisions on further development, ensuring scientific rigor and adherence to ethical and regulatory standards. All procedures emphasize the principles of the 3Rs (Replacement, Reduction, and Refinement) and are designed to be compliant with Good Laboratory Practice (GLP) where applicable.[1]
Part 1: Strategic & Scientific Rationale
The journey of a novel chemical entity (NCE) from bench to potential clinical application is predicated on a systematic and rigorous preclinical evaluation.[1] For a compound like 1-Amino-3-propylpiperidin-4-ol, which features a substituted piperidine core—a common motif in centrally active agents—a focused yet comprehensive in vivo strategy is paramount.[2][3][4][5] The presence of amino and hydroxyl groups suggests potential for specific receptor interactions and a distinct metabolic profile, which our experimental design must accommodate.
Our proposed workflow is not merely a sequence of experiments but a logical cascade where data from one stage directly informs the design of the next. This iterative process is crucial for minimizing animal use and maximizing data value, in line with the ARRIVE guidelines.[6][7][8][9][10]
Foundational Principles
-
Causality-Driven Design: Every study is designed to answer a specific question. We do not proceed to complex efficacy models without first understanding the compound's safety profile and how it behaves in the body (pharmacokinetics).[11][12]
-
Relevance of Animal Models: The choice of species, primarily rodents (mice and rats) for initial studies, is based on their well-characterized physiology, genetic homogeneity, and established use in regulatory toxicology and pharmacology.[13] The specific model for pharmacodynamic studies will be hypothesized based on in vitro data (if available) or structural similarity to known compounds.
-
Regulatory Alignment: Protocols are designed with regulatory expectations in mind, drawing from guidelines by the FDA and OECD to ensure the data generated is reliable and suitable for future submissions.[14][15][16][17]
Phased In Vivo Evaluation Workflow
The overall strategy is divided into three core phases, designed to build a comprehensive profile of the test article.
Caption: Workflow for a primary CNS behavioral screening battery.
Protocol: P3-CNS-001 (Elevated Plus Maze - Anxiolytic Screen)
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A plus-shaped maze raised 50 cm from the floor, with two open arms and two enclosed arms.
-
Experimental Groups (n=10 per group):
-
Group 1: Vehicle (e.g., 0.9% Saline, PO)
-
Group 2: Test Article (e.g., 10 mg/kg, PO)
-
Group 3: Test Article (e.g., 30 mg/kg, PO)
-
Group 4: Positive Control (e.g., Diazepam, 2 mg/kg, IP)
-
-
Procedure:
-
Animals are dosed and returned to their home cage. Dosing occurs 60 minutes (approximating Tmax from rat PK data) before testing.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore freely for 5 minutes. The session is recorded by an overhead video camera.
-
-
Data Analysis:
-
An automated tracking software measures key parameters:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
An anxiolytic effect is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle group, without a significant change in total distance traveled.
-
Part 3: Self-Validation and Trustworthiness
To ensure the integrity and reproducibility of these studies, several measures are embedded within the protocols:
-
Positive Controls: In all PD studies, a known active compound (e.g., Diazepam) is included to validate the assay's ability to detect the expected pharmacological effect.
-
Vehicle Controls: All experiments include a vehicle-treated group to ensure that the observed effects are due to the test article and not the administration vehicle.
-
Randomization and Blinding: Animals are randomly assigned to treatment groups. Whenever possible, the experimenter conducting the study and analyzing the data should be blinded to the treatment conditions.
-
Reporting Standards: All study results must be reported in accordance with the ARRIVE 2.0 guidelines, detailing experimental design, sample sizes, and statistical methods to ensure transparency and allow for independent evaluation. [6][7][8][10]
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Vertex AI Search.
- ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). NIH Office of Intramural Research.
- ARRIVE: Animal Research Reporting In Vivo Experiments. NC3Rs.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration.
- Guidance Document on Acute Oral Toxicity Testing. OECD.
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- ARRIVE Guidelines. Norecopa.
- FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone.
- ARRIVE Guidelines: Home. ARRIVE Guidelines.
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
- The ARRIVE guidelines 2.0. PLOS Biology.
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- Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab.
- IACUC Routes of Administration Guidelines. Research & Innovation Office.
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- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate.
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Application Note & Protocol: Pharmacokinetic Profiling of 1-Amino-3-propylpiperidin-4-ol Derivatives
Abstract: The 1-amino-3-propylpiperidin-4-ol scaffold is a significant structural motif in contemporary medicinal chemistry, with potential applications across various therapeutic areas. The successful progression of a promising compound to a clinical candidate hinges on a comprehensive understanding of its pharmacokinetic (PK) profile. This document provides a detailed guide for researchers and drug development professionals on the essential protocols and strategic considerations for characterizing the pharmacokinetic properties of novel 1-Amino-3-propylpiperidin-4-ol derivatives. The methodologies described herein are designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, facilitating data-driven decisions in lead optimization and candidate selection.
Introduction: The Imperative of PK Profiling
The piperidine ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] The specific functionalization of the 1-Amino-3-propylpiperidin-4-ol framework, however, can profoundly alter its physicochemical properties and subsequent biological interactions. A compound's therapeutic efficacy and safety profile are directly linked to its ability to achieve and maintain adequate concentrations at the target site, while minimizing systemic exposure and the formation of potentially toxic metabolites. Early and systematic PK profiling is a critical de-risking strategy, identifying potential liabilities such as poor oral bioavailability, rapid metabolic clearance, or a propensity for drug-drug interactions.
This guide details the crucial in vitro and in vivo assays required to construct a comprehensive PK profile for this class of compounds, emphasizing methods that provide both high-throughput screening capabilities and deep mechanistic insights.
A Tiered Strategy for Pharmacokinetic Evaluation
A structured, tiered approach is highly recommended for the PK assessment of 1-Amino-3-propylpiperidin-4-ol derivatives. This strategy enables the early identification and deprioritization of compounds with suboptimal ADME properties, thereby conserving resources for the most promising candidates.
Figure 1: A tiered workflow for the pharmacokinetic profiling of novel chemical entities.
Tier 1: High-Throughput Screening Protocols
This initial phase is designed for the rapid assessment of fundamental physicochemical and metabolic characteristics.
Protocol: Kinetic Aqueous Solubility
Rationale: Suboptimal aqueous solubility can severely limit oral absorption and may lead to unreliable results in subsequent biological assays. This kinetic solubility assay serves as an early warning for potential solubility issues.
Methodology:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
In a 96-well microplate, introduce a small aliquot of the DMSO stock (e.g., 2 µL) into a larger volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4).
-
Seal the plate and agitate vigorously for 2 hours at ambient temperature to facilitate the precipitation of the compound.
-
Centrifuge the plate to pellet any precipitated solid.
-
Carefully aspirate the supernatant and transfer it to a fresh plate.
-
Quantify the concentration of the dissolved compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy, referencing a standard curve prepared in a DMSO/buffer mixture that mirrors the assay conditions.
Protocol: Metabolic Stability in Liver Microsomes
Rationale: The liver is the principal organ for drug metabolism. Liver microsomes are enriched with cytochrome P450 (CYP) enzymes, which are pivotal in the phase I metabolism of a vast number of drugs.[4][5][6] This assay provides a measure of a compound's intrinsic clearance.[7][8]
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 mM stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Liver Microsomes: On ice, thaw pooled liver microsomes (e.g., human, rat). Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase as per the manufacturer's protocol. This system ensures a continuous supply of the essential cofactor for CYP activity.
-
-
Incubation:
-
Pre-incubate the microsomal suspension and test compound solution at 37°C.
-
In a 96-well plate, combine the liver microsome suspension with the test compound (final concentration is typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The use of an internal standard is critical to correct for variations during sample processing and instrumental analysis.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of this linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693/k.
-
Data Presentation:
| Compound ID | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative A | > 60 | < 11.6 |
| Derivative B | 25 | 27.7 |
| Verapamil (Control) | 15 | 46.2 |
Tier 2: In-Depth In Vitro Characterization
Compounds demonstrating promising properties in Tier 1 are advanced for more detailed mechanistic evaluation.
Protocol: Plasma Protein Binding (Equilibrium Dialysis)
Rationale: It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[9][10][11][12] High plasma protein binding can limit a drug's efficacy and alter its disposition. Equilibrium dialysis is considered the gold standard for determining the extent of protein binding.[13]
Methodology:
-
Apparatus Setup: Employ a commercially available equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (typically with a 12-14 kDa molecular weight cutoff).[13][14]
-
Procedure:
-
Load one chamber of the dialysis cell with plasma (from the relevant species, e.g., human, rat) and the other chamber with buffer (PBS, pH 7.4).[15]
-
Spike the plasma chamber with the test compound to achieve a final concentration (typically 1-10 µM).
-
Assemble the apparatus and incubate in a shaking water bath at 37°C for an adequate duration (e.g., 4-6 hours) to ensure equilibrium is reached.[14]
-
-
Sample Collection: Upon completion of the incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both sets of samples using LC-MS/MS.
-
Calculation:
-
Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
Percentage bound = (1 - fu) * 100
-
Protocol: Cytochrome P450 Inhibition Assay
Rationale: The inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[16][17][18] This assay evaluates the potential of a 1-Amino-3-propylpiperidin-4-ol derivative to inhibit the activity of major CYP isoforms.
Methodology:
-
System: Utilize human liver microsomes and a panel of probe substrates that are specific for key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
-
Procedure:
-
In a 96-well plate, combine human liver microsomes, the specific probe substrate, and varying concentrations of the test compound (or a known inhibitor as a positive control).
-
Pre-incubate this mixture at 37°C.
-
Initiate the enzymatic reaction by adding an NADPH regeneration system.
-
After a predetermined incubation period, stop the reaction.
-
-
Detection: Quantify the formation of the metabolite from the probe substrate using LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of enzyme activity inhibition at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to derive the IC50 value (the concentration of the inhibitor that causes 50% inhibition).
-
Data Presentation:
| CYP Isoform | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| CYP1A2 | > 50 | 0.15 (Furafylline) |
| CYP2C9 | 22.5 | 0.8 (Sulfaphenazole) |
| CYP2D6 | > 50 | 0.05 (Quinidine) |
| CYP3A4 | 8.9 | 0.2 (Ketoconazole) |
Tier 3: In Vivo Pharmacokinetic Studies
The definitive assessment of a compound's PK profile is derived from in vivo studies conducted in animal models.[19][20][21]
Figure 2: Workflow for a typical rodent in vivo pharmacokinetic study.
Protocol: Rodent Pharmacokinetic Study
Rationale: This study yields critical data on the rate and extent of a drug's absorption, distribution, and elimination within a living system. It allows for the calculation of key parameters such as bioavailability and half-life. The inclusion of both intravenous (IV) and oral (PO) dosing arms is essential for the determination of absolute oral bioavailability.[22][23][24]
Methodology:
-
Animal Model: Utilize a suitable rodent species (e.g., Sprague-Dawley rats), preferably with cannulated jugular veins to facilitate serial blood sampling.
-
Dose Formulation:
-
IV Formulation: Solubilize the test compound in a vehicle appropriate for intravenous injection (e.g., saline, 5% dextrose, or a co-solvent system such as PEG400/ethanol/water).
-
PO Formulation: Prepare a suspension or solution in a suitable oral vehicle (e.g., 0.5% methylcellulose in water).
-
-
Dosing and Sampling:
-
Divide animals into two groups (n=3-5 per group).
-
IV Group: Administer a single bolus dose via the tail vein (e.g., 1 mg/kg). Collect blood samples at designated time points post-dose.
-
PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg). Collect blood samples at designated time points post-dose.
-
-
Sample Processing: Process the collected blood samples to obtain plasma, which should then be stored at -80°C pending analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Pharmacokinetic Analysis:
-
Employ non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
-
Key Parameters:
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes.
-
t½ (Half-life): The time required for the drug concentration to be reduced by half.
-
Cmax (Maximum Concentration): The peak plasma concentration observed after oral administration.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
F% (Absolute Oral Bioavailability): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[25][26]
-
-
Conclusion and Future Directions
The protocols detailed in this application note establish a robust framework for the comprehensive pharmacokinetic profiling of novel 1-Amino-3-propylpiperidin-4-ol derivatives. Through the systematic evaluation of solubility, metabolic stability, protein binding, CYP inhibition, and in vivo disposition, a detailed understanding of a compound's ADME profile can be constructed. This knowledge is indispensable for guiding medicinal chemistry efforts toward the optimization of drug-like properties, for the selection of the most viable candidates for further development, and for the design of safe and effective clinical trials. Subsequent investigations may include more advanced studies such as tissue distribution, excretion balance, and reaction phenotyping to identify the specific enzymes responsible for a compound's metabolism.
References
- Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994.
- ChemHelpASAP. (2020, December 21).
- Singh, S., & Sharma, P. (2020). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Medicinal Chemistry Research, 29(1), 133-146.
- Spasojevic, I., et al. (2010). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 48(6), 806-813.
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
- Walsh Medical Media. (2024, June 6).
- Smith, B. J., et al. (2012). A Simple Methodology to Differentiate Changes in Bioavailability from Changes in Clearance Following Oral Dosing of Metabolized Drugs. Drug Metabolism and Disposition, 40(11), 2192-2199.
- Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408.
- PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
- Obach, R. S. (2001). SYSTEM-DEPENDENT METABOLISM OF DRUGS BY CYTOCHROME P450: THE MECHANISTIC BASIS FOR WHY HUMAN LIVER MICROSOMES ARE SUPERIOR TO HUMAN HEPATOCYTES AT METABOLIZING MIDAZOLAM BUT INFERIOR AT METABOLIZING DESLORATADINE. Drug Metabolism and Disposition, 29(4 Pt 2), 557-564.
- Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e12.
- Alqahtani, S. (2022). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening. Frontiers in Chemistry, 10, 988354.
- Dömling, A., & Ntie-Kang, F. (2021).
- Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
- Wang, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1345678.
- Almazroo, O. A., Mancy, A., & Al-Malki, A. L. (2017). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Journal of Taibah University Medical Sciences, 12(4), 283-291.
- Loryan, I., et al. (2013). Rapid Measurement of Intracellular Unbound Drug Concentrations. Analytical Chemistry, 85(10), 4983-4990.
- Kaiser, M., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 30(13), 3456.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- Kumar, A., et al. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation.
- Zanger, U. M., & Schwab, M. (2013). Drug Metabolism in the Liver. Comprehensive Physiology, 3(2), 855-896.
- Al-Majdoub, Z. R., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(20), 2245-2267.
- Ghasemi, M., et al. (2019). The Predicted ADME Properties of the Amino Acid Based Alkylating Agents. Current Drug Discovery Technologies, 16(4), 456-466.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- MathWorks. (n.d.).
- Banks, M. L., & Negus, S. S. (2012). Protein Binding by Equilibrium Dialysis. Bio-protocol, 2(19), e268.
- BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
- Praliyev, K. D., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098.
- Benchchem. (n.d.). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- Houlton, J., et al. (2019). When Is It Important to Measure Unbound Drug in Evaluating Nanomedicine Pharmacokinetics?. The AAPS Journal, 21(5), 87.
- Sicho, M., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Apollo - University of Cambridge.
- Corning Life Sciences. (n.d.).
- Benchchem. (n.d.).
- Senturk, M., et al. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4398.
- EUPATI. (n.d.).
- National Center for Biotechnology Information. (2023, August 17).
- Harvard Apparatus. (n.d.). Guide to Equilibrium Dialysis.
- Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37841-37866.
- Sygnature Discovery. (n.d.). P450 / CYP Inhibition.
- Sravani, A., et al. (2024). In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl) - Impactfactor. Research Journal of Pharmacy and Technology, 17(7), 3123-3128.
- JoVE. (2025, February 12). Video: Nonlinear Pharmacokinetics: Bioavailability and Protein-Drug Binding.
- JoVE. (2025, February 12).
- International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Lagisetty, U., Mohammed, H., & Ramaiah, S. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal, 10(2).
- Admescope. (n.d.). Services for in vitro Metabolism research.
- BioIVT. (n.d.). Plasma Protein Binding Assay.
- Sicho, M., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(5), 1475-1487.
- ChemHelpASAP. (2024, February 18). sample calculations: oral dose PK parameters [Video]. YouTube.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
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Troubleshooting & Optimization
Overcoming challenges in 1-Amino-3-propylpiperidin-4-ol synthesis
Technical Support Center: Synthesis of Piperidinol Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of complex piperidinol derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 1-Amino-3-propylpiperidin-4-ol .
Our approach moves beyond simple protocols. We aim to explain the underlying chemical principles behind each synthetic step, empowering you to diagnose issues, optimize conditions, and overcome common challenges in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic pathway for 1-Amino-3-propylpiperidin-4-ol?
A common and effective strategy involves a multi-step synthesis starting from a commercially available protected piperidone. The pathway is designed to control the introduction of functional groups and manage stereochemistry. A typical sequence is outlined below:
Caption: Proposed synthetic workflow for 1-Amino-3-propylpiperidin-4-ol.
This pathway involves:
-
α-Alkylation: Introducing the propyl group at the 3-position of N-Boc-4-piperidone.
-
Ketone Reduction: Reducing the C4 ketone to a hydroxyl group.
-
N-Boc Deprotection: Removing the tert-butyloxycarbonyl (Boc) protecting group.
-
N-Nitrosation: Converting the secondary amine to an N-nitrosamine.
-
Reduction: Reducing the N-nitrosamine to the target N-amino (hydrazine) group.
Q2: I've seen conflicting structures online. Is "1-Amino-3-propylpiperidin-4-ol" the same as "1-(3-Aminopropyl)piperidin-4-ol"?
This is a critical point of clarification. The two names refer to different molecules with distinct structures and synthetic routes.
-
1-Amino-3-propylpiperidin-4-ol: This name describes a piperidine ring where an amino group (-NH₂) is directly attached to the nitrogen at position 1, forming a hydrazine derivative. The propyl group is at position 3.
-
1-(3-Aminopropyl)piperidin-4-ol (CAS 4608-78-0): This molecule has a 3-carbon chain attached to the piperidine nitrogen, with a primary amine at the end of that chain.
The synthesis described in this guide is for the 1-Amino (hydrazine) structure. The synthesis of 1-(3-Aminopropyl)piperidin-4-ol would typically involve the reductive amination of 4-hydroxypiperidine with 3-aminopropanal or a related precursor.
Q3: What are the key stereochemical challenges in this synthesis?
The primary stereochemical challenge arises during the reduction of the ketone at C4 after the propyl group has been introduced at C3. This creates two adjacent stereocenters, leading to the formation of cis and trans diastereomers. The ratio of these isomers is highly dependent on the choice of reducing agent and reaction conditions, as the incoming hydride will attack from the less sterically hindered face of the piperidone ring. Controlling this diastereoselectivity is a major focus of the troubleshooting section.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: α-Alkylation of N-Boc-4-piperidone
Q: My reaction to add the propyl group is resulting in low yields, unreacted starting material, and a mixture of di- and tri-alkylated byproducts. What's going wrong?
A: Direct α-alkylation of ketones like N-Boc-4-piperidone using strong bases (e.g., LDA, NaH) and an alkyl halide (e.g., 1-iodopropane) is often difficult to control. The primary issues are:
-
Incomplete Deprotonation: The acidity of the α-proton is moderate, and achieving complete, irreversible enolate formation can be challenging.
-
Equilibrating Enolates: The formed enolate can react with remaining starting material, leading to side reactions.
-
Over-Alkylation: The mono-alkylated product can be deprotonated again and react further, leading to di-alkylation.
Recommended Solution: Stork Enamine Alkylation
A more reliable method is to use a Stork enamine alkylation, which proceeds under milder conditions and offers better control.
Caption: Workflow for Stork enamine alkylation.
Experimental Protocol: Stork Enamine Alkylation
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve N-Boc-4-piperidone (1.0 eq) and pyrrolidine (1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Reflux the mixture until water evolution ceases (typically 4-6 hours).
-
Cooling and Alkylation: Cool the reaction mixture to room temperature. Add 1-iodopropane (1.1 eq) dropwise and stir the mixture at room temperature overnight.
-
Hydrolysis: Add water to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-propylpiperidin-4-one.
Problem Area 2: Stereoselective Ketone Reduction
Q: My reduction of N-Boc-3-propylpiperidin-4-one yields a mixture of cis and trans diastereomers. How can I favor one over the other?
A: The stereochemical outcome depends on the steric bulk of the reducing agent and the preferred conformation of the piperidone ring. The propyl group at C3 will likely adopt an equatorial position to minimize steric strain.
-
For the trans isomer (axial -OH): Use a small, unhindered reducing agent like Sodium Borohydride (NaBH₄) . It will preferentially attack from the less-hindered equatorial face, pushing the resulting hydroxyl group into the axial position.
-
For the cis isomer (equatorial -OH): Use a bulky, sterically demanding reducing agent like L-Selectride® (Lithium tri-sec-butylborohydride) . Its large size forces it to attack from the more open axial face, resulting in an equatorial hydroxyl group.
| Reducing Agent | Typical Solvent | Temperature | Major Isomer | Rationale |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT | trans (axial -OH) | Small hydride attacks from the less hindered equatorial face.[1] |
| L-Selectride® | Tetrahydrofuran (THF) | -78 °C | cis (equatorial -OH) | Bulky hydride attacks from the more open axial face. |
| Sodium Triacetoxyborohydride | Dichloromethane | RT | Often favors the thermodynamically more stable product.[2][3] |
Experimental Protocol: Reduction with NaBH₄ (for trans product)
-
Dissolve N-Boc-3-propylpiperidin-4-one (1.0 eq) in methanol at 0 °C (ice bath).
-
Add Sodium Borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction carefully by slowly adding acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by chromatography if necessary.
Problem Area 3: N-Boc Deprotection
Q: I'm having trouble with the N-Boc deprotection step. Using Trifluoroacetic Acid (TFA) seems harsh and the workup is difficult.
A: While TFA is effective, it can be aggressive and removing residual acid can be problematic. An excellent and widely used alternative is using a saturated solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or ethyl acetate. This method often results in the precipitation of the amine hydrochloride salt, which is easily collected by filtration.[4] Milder methods using p-toluenesulfonic acid have also been reported to be effective.[5][6] For some substrates, even heating in water can achieve deprotection, representing a green chemistry approach.[7]
Experimental Protocol: Deprotection with HCl in Dioxane
-
Dissolve the N-Boc-3-propylpiperidin-4-ol (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
If a precipitate (the HCl salt of the product) forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce crystallization/precipitation.
-
The resulting hydrochloride salt can be used directly in the next step or neutralized with a base (e.g., aq. NaOH, NaHCO₃) and extracted to yield the free amine.
Problem Area 4: N-Amination to Form the Hydrazine Derivative
Q: The final N-amination step is proving to be the most difficult. How can I reliably form the N-NH₂ bond on the piperidine ring?
A: Direct N-amination of a secondary amine is challenging. A robust and well-established two-step method involves N-nitrosation followed by reduction.
Sources
Technical Support Center: Purification of 1-Amino-3-propylpiperidin-4-ol Isomers
This is a technical support guide designed for the purification of 1-Amino-3-propylpiperidin-4-ol and its stereoisomers.
Ticket ID: #PUR-PIP-304 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Resolution of Diastereomers (cis/trans) and Enantiomers in 3,4-Disubstituted Piperidines
System Overview & Stereochemical Landscape
Before initiating purification, you must define the stereochemical complexity of your substrate. The 1-Amino-3-propylpiperidin-4-ol scaffold contains two contiguous chiral centers at C3 and C4 .
This results in four distinct stereoisomers:
-
Trans-Diastereomers (Racemic Pair 1): (3R,4R) and (3S,4S)
-
Cis-Diastereomers (Racemic Pair 2): (3R,4S) and (3S,4R)
The Core Challenge: The 1-amino group (a hydrazine moiety) or 1-(3-aminopropyl) tail renders the molecule highly polar and basic. Standard silica chromatography often results in peak tailing, complicating the separation of the cis and trans diastereomers. Furthermore, enantiomeric resolution requires specialized chiral stationary phases due to the lack of strong UV chromophores near the chiral centers.
Workflow Visualization
The following logic gate illustrates the decision process for separating these isomers based on purity requirements and scale.
Caption: Figure 1. Decision tree for the sequential separation of diastereomers followed by enantiomeric resolution.
Phase I: Separation of Diastereomers (Cis vs. Trans)
The first step is separating the cis (3R,4S / 3S,4R) pair from the trans (3R,4R / 3S,4S) pair.
Protocol A: Modified Flash Chromatography (The "Anti-Tailing" Method)
Best for: <5g scale, rapid separation.
The Issue: The basic nitrogen atoms interact strongly with acidic silanols on silica gel, causing streaking that merges the cis and trans peaks. The Fix: Saturate the silica surface with a volatile base.
-
Stationary Phase: Use Amino-functionalized Silica (NH2-SiO2) if available. If using standard silica, you must pretreat it.
-
Mobile Phase:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol containing 7N Ammonia (MeOH/NH3) or Triethylamine (TEA).
-
Gradient: 0% → 10% B in A over 20 CV (Column Volumes).
-
-
Elution Order:
-
Typically, the Cis-isomer elutes first. The intramolecular Hydrogen bond (between C4-OH and the N-lone pair or C3-propyl steric compression) often reduces its effective polarity compared to the Trans-isomer, which exposes both polar groups to the solvent [1].
-
Protocol B: Fractional Crystallization
Best for: >10g scale, cost-efficiency.
-
Solvent Selection: Dissolve the crude oil in hot Ethyl Acetate/Hexane (1:1).
-
Induction: If the trans-isomer is the major product (common in thermodynamic reductions), it often has a higher melting point. Cool slowly to 0°C.
-
Salt Formation (Optional): If the free base does not crystallize, form the Hydrochloride or Oxalate salt.
-
Dissolve in Ethanol.[1]
-
Add 1.0 eq of Oxalic acid.
-
The trans-isomer oxalate often precipitates preferentially due to better packing efficiency in the crystal lattice [2].
-
Phase II: Enantiomeric Resolution
Once you have isolated the diastereomers (e.g., pure trans-racemate), you must separate the enantiomers.
Method: Chiral HPLC Screening
Because the propyl chain lacks a strong chromophore (UV absorption is weak, mostly end-absorption <210 nm), detection can be difficult.
Recommended System:
-
Detector: Refractive Index (RI) or ELSD (Evaporative Light Scattering) is preferred over UV. If UV is used, monitor at 205-210 nm .
-
Columns: Polysaccharide-based columns are the industry standard for piperidines [3].
| Column Type | Stationary Phase | Mobile Phase (Isocratic) | Additive (Critical) |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane : IPA (90:10) | 0.1% Diethylamine (DEA) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane : Ethanol (95:5) | 0.1% DEA |
| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | DCM : MeOH (90:10) | 0.1% DEA |
Why DEA? The diethylamine competes for the non-specific binding sites on the silica support, sharpening the peaks for the basic amine analyte.
Troubleshooting Guide (FAQ)
Q1: My peaks are tailing severely on TLC and Flash columns. How do I fix this?
Diagnosis: This is "amine-silanol interaction." The basic nitrogens in your 1-amino/1-aminopropyl group are protonating on the acidic silica surface. Solution:
-
Pre-wash the column: Flush your silica column with 1% Triethylamine in Hexane before loading your sample.
-
Change the modifier: Switch from Methanol to 7N Ammonia in Methanol as your polar eluent. The excess ammonia acts as a sacrificial base [4].
Q2: I cannot distinguish Cis from Trans by NMR. Which is which?
Diagnosis: The spectra look similar, but the coupling constants (
-
Trans-isomer: The H4 proton is usually axial. It will show a large diaxial coupling (
Hz) with the axial proton at C5, and a large coupling with the axial H3 (if H3 is axial). It appears as a wide multiplet or triplet of triplets. -
Cis-isomer: The H4 proton is often equatorial (or the ring flips). Equatorial protons have smaller couplings (
Hz). The signal will appear as a narrow multiplet or broad singlet [5].
Q3: My chiral separation shows no separation. What now?
Diagnosis: The propyl group may not provide enough steric "handle" for the chiral selector, or the solvent is masking the interaction. Solution:
-
Lower the Temperature: Run the column at 10°C or 5°C. Lower temperature increases the difference in adsorption enthalpy between enantiomers.
-
Derivatization: React the 1-amino/hydroxyl group with Boc-anhydride or Benzoyl chloride . This adds a UV chromophore (making detection easier) and a rigid group that interacts better with the chiral stationary phase. You can deprotect after separation [6].
Q4: Is the 1-Amino group stable?
Warning: If your molecule is a 1-amino-piperidine (a hydrazine), it is susceptible to oxidation. Protocol:
-
Avoid using acetone or ketones in your workup, as they will form hydrazones immediately.
-
Store the purified compound as a Hydrochloride salt (HCl) rather than the free base to prevent air oxidation.
References
-
Fractional Crystallization of Piperidine Salts. Benchchem. Protocol for chiral resolution and diastereomeric salt formation using tartaric acid and similar resolving agents. 6[3][4][5][7][8][9][10]
-
Chiral Resolution of 1,3-dimethyl-4-phenylpiperidine. PubMed. Demonstrates the efficacy of Cellulose-based chiral stationary phases (Chiralcel OD/OJ) for resolving piperidine derivatives.[11] 11[3][4][5][7][10]
-
Purification of Amino-Piperidines. Matrix Scientific. General handling of 1-(3-aminopropyl)-piperidin-4-ol derivatives, emphasizing the need for basified eluents. [3][4][5][7][10][12]
-
Stereochemical Determination of Piperidin-4-ols. Arkat USA. Discusses the use of NMR coupling constants (J-values) to assign absolute configuration in 3,4-disubstituted piperidines. 9[3][4][5][7][8][9][10]
-
Kinetic Resolution of Piperidines. White Rose Research. Strategies for resolving piperidine fragments, including derivatization to improve separation factors. 12[3][4][5][7][8][9][10][12]
Sources
- 1. (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimizing Derivatization of 1-Amino-3-propylpiperidin-4-ol
Welcome to the technical support center for the derivatization of 1-Amino-3-propylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental hurdles.
Introduction to 1-Amino-3-propylpiperidin-4-ol Derivatization
1-Amino-3-propylpiperidin-4-ol is a valuable synthetic building block in medicinal chemistry, notable for its trifunctional nature. It possesses a primary amine, a secondary amine within the piperidine ring, and a hydroxyl group. This complexity offers multiple points for modification but also presents a significant challenge in achieving selective derivatization. This guide provides a systematic approach to navigating these challenges.
The core structure contains three distinct reactive sites, each with different nucleophilicity and steric hindrance profiles:
-
Primary Amine (-NH2): Generally the most nucleophilic and least sterically hindered, making it the most probable site for initial reaction.
-
Secondary Amine (-NH- in ring): Less nucleophilic than the primary amine but more so than the hydroxyl group. Its reactivity is influenced by the ring conformation.
-
Hydroxyl Group (-OH): The least nucleophilic of the three, typically requiring more forcing conditions or specific catalysts to react, especially in the presence of the more reactive amino groups.
Achieving selectivity is paramount and often requires a multi-step approach involving the use of protecting groups to temporarily block reactive sites.[1][2]
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the derivatization of 1-Amino-3-propylpiperidin-4-ol in a practical question-and-answer format.
Q1: I am observing low or no yield of my desired product. What are the likely causes and how can I fix it?
A1: Low product yield is a frequent issue stemming from several factors. Systematically investigating the following areas is the most effective approach.
Potential Causes & Solutions:
-
Poor Reagent Quality:
-
Amine Starting Material: Piperidine and its derivatives can oxidize over time, often indicated by a yellow or brown discoloration.[3][4] If oxidation is suspected, purify the starting material by distillation before use.[3][4]
-
Derivatizing Agent: Acylating or alkylating agents can degrade due to moisture. Ensure they are fresh and handled under anhydrous conditions.
-
Solvent: Using a wet or inappropriate solvent can quench reagents or hinder the reaction. Always use anhydrous solvents, such as DMF or acetonitrile, for these reactions.[3][5]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many derivatization reactions are exothermic. If the reaction is slow, a modest increase in temperature may be necessary. Conversely, for highly reactive agents, cooling the reaction to 0 °C can prevent side product formation.[6]
-
Base Selection: The choice of base is critical. For acylations, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct.[5] For alkylations, a stronger base like potassium carbonate or sodium hydride might be needed to deprotonate the amine.[5]
-
Stoichiometry: Incorrect stoichiometry can lead to incomplete reactions or the formation of side products. Carefully control the equivalents of each reactant.
-
-
Ineffective Work-up or Purification:
-
Product Loss during Extraction: The product may be partially soluble in the aqueous phase, especially if it forms a salt. Ensure the pH of the aqueous layer is adjusted correctly during acid-base extraction to keep the desired product in the organic phase.[7]
-
Degradation on Silica Gel: Highly basic piperidine derivatives can interact strongly with acidic silica gel, leading to peak tailing and potential degradation.[8] To mitigate this, consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%).
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to guide your troubleshooting process.
Caption: A workflow for troubleshooting low-yield reactions.
Q2: My reaction is producing multiple products. How can I improve selectivity?
A2: The presence of three nucleophilic sites makes selectivity a primary challenge. The formation of multiple products usually indicates a lack of control over which functional group reacts.
Strategies for Improving Selectivity:
-
Exploit Inherent Reactivity: The primary amine is the most nucleophilic site. Under carefully controlled, mild conditions (e.g., low temperature, 1.0 equivalent of derivatizing agent), you can often achieve selective derivatization at this position.
-
Use Protecting Groups: This is the most robust strategy for ensuring selectivity.[1] The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions for its removal.[9]
-
Protecting the Primary Amine: To derivatize the secondary amine or hydroxyl group, the primary amine must be protected first. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions but can be easily removed with acid (e.g., TFA in DCM).[1][9]
-
Protecting Both Amines: To target the hydroxyl group, both the primary and secondary amines must be protected. An orthogonal protecting group strategy might be necessary, where different groups that can be removed under different conditions are used.[1][9]
-
-
Choice of Derivatizing Agent:
-
Steric Hindrance: A bulky derivatizing agent will preferentially react with the less sterically hindered primary amine.
-
Acylation vs. Alkylation: Acylation is often easier to control for mono-derivatization compared to alkylation. Alkylation reactions have a higher tendency to result in over-alkylation, leading to quaternary ammonium salts, especially with reactive alkylating agents like methyl iodide.[3] To avoid this, use a slight excess of the piperidine starting material and add the alkylating agent slowly.[3][5]
-
Logical Flow for Selective Derivatization
Caption: A decision tree for selecting a derivatization strategy.
Section 2: Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent for my reaction?
A: The ideal solvent should dissolve your starting materials and be inert to the reactants and reagents. For piperidine derivatizations, polar aprotic solvents are generally preferred.[3]
| Solvent | Abbreviation | Common Uses & Notes |
| Dichloromethane | DCM | Excellent for acylations. Its low boiling point makes it easy to remove. Must be anhydrous. |
| Acetonitrile | MeCN | A good choice for N-alkylation reactions.[3][5] Must be anhydrous. |
| Dimethylformamide | DMF | High boiling point, useful for reactions that require heating. Can be difficult to remove. Must be anhydrous. |
| Tetrahydrofuran | THF | A versatile ether solvent. Must be anhydrous and peroxide-free. |
Q: What is the best way to monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most common and convenient method. Stain with potassium permanganate or ninhydrin to visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive information, allowing you to track the disappearance of starting material and the appearance of the product mass.
Q: My purified product shows peak tailing in column chromatography. How can I improve the separation?
A: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[8] This is due to the interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica surface. To resolve this, add a small amount of a volatile base, such as triethylamine (0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper peaks.
Q: What are the best general purification techniques for piperidine derivatives?
A: The choice of purification method depends on the scale and the nature of the impurities.[7]
-
Acid-Base Extraction: An excellent first step to remove neutral or acidic impurities from your basic product.[8] The crude mixture is dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl). Your basic product will move to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH), and the product is extracted back into an organic solvent.[7]
-
Flash Column Chromatography: The most common technique for high-purity separation. As mentioned above, use an eluent containing a small amount of triethylamine to prevent peak tailing.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity, especially on a larger scale.[7][8]
Section 3: Example Protocol: Selective N-Acylation of the Primary Amine
This protocol provides a general method for the selective acylation of the primary amino group of 1-Amino-3-propylpiperidin-4-ol using an acid chloride.
Materials:
-
1-Amino-3-propylpiperidin-4-ol (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride) (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 1-Amino-3-propylpiperidin-4-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the reaction rate and improve selectivity.
-
Acylation: Add the acyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes. A slow addition rate is crucial to maintain a low concentration of the acylating agent, which favors mono-acylation at the most reactive site.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acid chloride and the HCl byproduct.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using an eluent system such as DCM/Methanol with 1% TEA) to yield the desired N-acylated product.
-
References
- BenchChem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
- BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
- The Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
- BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
- PubMed. (2025, August 29). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- Journal of the American Chemical Society. (1937). The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. scispace.com [scispace.com]
Technical Support Center: A Troubleshooting Guide for 1-Amino-3-propylpiperidin-4-ol Experiments
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for experiments involving 1-Amino-3-propylpiperidin-4-ol. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis, purification, and handling of this and structurally related piperidine derivatives. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Challenges
Question 1: My reaction to synthesize a 1-substituted-3-propylpiperidin-4-ol derivative is showing low yield and multiple byproducts. What are the likely causes and how can I optimize the reaction?
Answer: Low yields and the formation of byproducts in the synthesis of substituted piperidines are common issues that can often be traced back to several key factors. These include the choice of synthetic route, reaction conditions, and the purity of starting materials.
A prevalent method for synthesizing similar structures, such as trans-3-amino-1-benzylpiperidin-4-ols, involves the regio- and stereospecific aminolysis of a corresponding epoxide precursor.[1] This reaction is often catalyzed by a Lewis acid.[1]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the outcome.
-
Recommendation: A systematic optimization of these parameters is crucial. For instance, some aminolysis reactions of epoxypiperidines are effectively carried out at room temperature in acetonitrile (CH3CN) with a catalyst like lithium perchlorate (LiClO4).[1]
-
-
Steric Hindrance: Bulky substituents on either the piperidine precursor or the amine can impede the reaction.[2]
-
Recommendation: If steric hindrance is a suspected issue, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier. Alternatively, a less sterically hindered amine or a different synthetic strategy might be required.[2]
-
-
Side Reactions: In piperidine chemistry, side reactions such as over-alkylation leading to quaternary ammonium salts can occur.[2]
-
Recommendation: Careful control of stoichiometry and the slow addition of the alkylating agent can help minimize this.
-
Experimental Protocol: Optimization of a Reductive Amination
Reductive amination is a versatile method for preparing substituted piperidines.[3] Below is a general protocol that can be adapted and optimized for your specific synthesis of 1-Amino-3-propylpiperidin-4-ol derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve the N-substituted 4-piperidone precursor (1.0 mmol) in a suitable solvent such as dichloromethane or toluene (20 mL).
-
Amine Addition: Add the desired amine (1.5 mmol) to the solution.
-
Reducing Agent: Carefully add a reducing agent like sodium triacetoxyborohydride (2.0 mmol).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
Question 2: I am observing the formation of an unexpected isomer. How can I control the stereochemistry of my reaction?
Answer: Controlling stereochemistry is a critical aspect of synthesizing complex molecules like 1-Amino-3-propylpiperidin-4-ol. The formation of undesired isomers often depends on the reaction mechanism and the choice of reagents.
Strategies for Stereochemical Control:
-
Use of Chiral Precursors: Starting with an enantiomerically pure precursor is a common and effective strategy. For example, enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols have been synthesized from enantiomerically pure (3R,4S)-3,4-epoxypiperidine.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the stereochemical outcome. Some reactions, like the rhodium-catalyzed asymmetric hydrogenation of pyridine derivatives, can produce piperidines with high diastereoselectivity.[4][5]
-
Reaction Pathway Control: The reaction conditions can sometimes favor one reaction pathway over another, leading to different stereochemical outcomes. For instance, in some cycloaddition reactions, the use of cyclic dienes can lead to higher diastereoselectivities.[6]
Purification & Handling
Question 3: My purified 1-Amino-3-propylpiperidin-4-ol product is a yellow or brown oil/solid. What causes this discoloration and how can I purify it?
Answer: The discoloration of piperidine derivatives is a frequent observation and is typically caused by oxidation.[6] Exposure to air and light can lead to the formation of colored impurities.
Purification and Prevention:
-
Purification Method: For many piperidine derivatives, distillation is an effective method for removing colored impurities.[6] However, for non-volatile compounds, column chromatography is the preferred method.
-
Storage: To prevent future discoloration, it is crucial to store the purified compound under an inert atmosphere, such as nitrogen or argon.[6] Protecting it from light and storing it at a low temperature (e.g., 2-8°C) is also recommended.[7]
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation |
| Light | Protect from light (amber vial) | Prevents light-induced degradation |
| Temperature | 2-8°C | Slows down potential degradation reactions |
Question 4: I'm having difficulty removing water from my final product. What are the best practices for obtaining an anhydrous sample?
Answer: Piperidine and its derivatives can form azeotropes with water, making complete removal challenging.[2]
Drying Techniques:
-
Azeotropic Distillation: For compounds that can be distilled, azeotropic distillation with a solvent like toluene can be effective.
-
Drying Agents: For small-scale purifications, drying the product in a suitable solvent over a drying agent is a common practice.
-
Procedure: Dissolve the compound in an appropriate organic solvent and add a drying agent like anhydrous sodium sulfate or magnesium sulfate. Allow it to stand for several hours before filtering. For basic compounds like piperidines, potassium hydroxide (KOH) pellets can also be used.[2]
-
Analytical & Characterization Issues
Question 5: I am struggling to get a clean NMR spectrum of my 1-Amino-3-propylpiperidin-4-ol derivative. What could be the issue?
Answer: A complex or "messy" NMR spectrum can be due to several factors, including the presence of impurities, residual solvent, or water.
Troubleshooting NMR Spectra:
-
Purity: Ensure the sample is of high purity. If necessary, re-purify the compound using column chromatography or recrystallization.
-
Residual Solvent: Peaks from residual solvents used during purification (e.g., ethyl acetate, hexane) can obscure the signals of your compound. It is important to thoroughly dry the sample under high vacuum.
-
Water: The presence of water can lead to broad peaks, especially for exchangeable protons (e.g., -OH, -NH2). Using a deuterated solvent that is freshly opened or dried over molecular sieves can help minimize the water signal.
Question 6: How can I confirm the identity and purity of my synthesized 1-Amino-3-propylpiperidin-4-ol?
Answer: A combination of analytical techniques is essential for unambiguously confirming the structure and purity of your compound.
Recommended Analytical Workflow:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the connectivity of atoms.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A well-developed HPLC method can also be used for chiral separation to determine the enantiomeric excess (ee).[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH2).
Diagram 1: Analytical Workflow for Compound Characterization
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Troubleshooting Logic Flowchart
Diagram 2: Troubleshooting Low Reaction Yield
Caption: A logical flowchart for troubleshooting low yields in chemical synthesis.
References
-
Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ) - ResearchGate. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. Available at: [Link]
- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents.
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents.
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
-
Synthesis of 1,3-amino alcohol derivatives via a silicon-mediated ring-opening of substituted piperidines - PubMed. Available at: [Link]
-
How to quantify your first amino acid loading onto Wang resins - Biotage. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. Available at: [Link]
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents.
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - SEFH. Available at: [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]
-
Total wash elimination for solid phase peptide synthesis - PMC - NIH. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]
-
1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride(CAS# 1189425-54-4 ). Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. Available at: [Link]
-
3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6) - Cheméo. Available at: [Link]
-
3-Amino-4-[(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)amino] - EPA. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side-Reactions in 1-Amino-3-propylpiperidin-4-ol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. Here, we address common challenges and side-reactions encountered during the synthesis of 1-Amino-3-propylpiperidin-4-ol, a substituted piperidine building block. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.
Introduction: The Challenge of Synthesizing Substituted Piperidinols
The piperidine ring is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals.[1] The synthesis of specific, multi-substituted derivatives like 1-Amino-3-propylpiperidin-4-ol presents a significant challenge, requiring precise control over regioselectivity and stereoselectivity. The introduction of the N-amino group, in particular, is a step where side-reactions can derail a synthetic campaign. This guide provides a systematic approach to troubleshooting these issues.
Section 1: Overview of a Plausible Synthetic Strategy
While numerous strategies exist for piperidine synthesis, a common and logical approach for this target molecule involves a multi-step sequence starting from a pyridine precursor.[2] This allows for the installation of the propyl group before the complexities of stereocenter creation and N-amination.
Caption: Troubleshooting logic for an unexpected carbonyl peak.
Q4: How can I effectively purify the final, highly polar product?
1-Amino-3-propylpiperidin-4-ol is a highly polar molecule containing two basic nitrogens and a hydroxyl group. This makes it challenging to purify using standard silica gel chromatography.
Strategy 1: Acid-Base Extraction This is often the first and most effective purification step.
-
Dissolve the crude product in ethyl acetate.
-
Extract with 1M HCl. The desired product will move to the aqueous layer as a hydrochloride salt.
-
Wash the organic layer with 1M HCl to ensure all product is extracted.
-
Combine the aqueous layers, cool in an ice bath, and basify to pH > 12 with 4M NaOH.
-
Extract the free base back into a fresh portion of ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.
Strategy 2: Derivatization for Chromatography If isomers or other closely-related impurities persist, derivatization can make the product more amenable to silica gel chromatography.
-
Expert Insight: Protecting the highly basic N-amino group with a tert-butoxycarbonyl (Boc) group is an excellent strategy. The resulting Boc-protected compound is significantly less polar and can be readily purified on silica gel. The Boc group can then be cleanly removed with an acid like trifluoroacetic acid (TFA).
Protocol: Boc-Protection for Purification
-
Dissolve the crude 1-Amino-3-propylpiperidin-4-ol in dichloromethane (DCM).
-
Add triethylamine (1.5 equiv.) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.).
-
Stir at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Combine the pure fractions and remove the solvent. The resulting Boc-protected intermediate can be deprotected by dissolving in DCM and adding an excess of TFA, followed by stirring for 1-2 hours and removal of volatiles under reduced pressure.
References
-
Oliynyk, S., & Gzella, A. K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 28(14), 5363. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(39), 6299-6316. [Link]
-
Wang, Y., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry letters, 25(22), 5163–5167. [Link]
-
Krasavin, M., et al. (2018). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). Tetrahedron Letters, 59(32), 3134-3137. [Link]
- Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Asymmetric palladium/GF-Phos-catalyzed carbenylative amination to access chiral pyrrolidines and piperidines. (2022). RSC Publishing. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]
-
Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (2015). ResearchGate. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2022). ACS Publications. [Link]
-
Synthesis of 1,3-amino alcohol derivatives via a silicon-mediated ring-opening of substituted piperidines. (2009). PubMed. [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-792. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-Amino-3-propylpiperidin-4-ol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of substituted piperidine derivatives. Specifically, we address the unique challenges associated with the scale-up synthesis of 1-Amino-3-propylpiperidin-4-ol, a complex heterocyclic building block. Our focus is on providing practical, field-tested solutions to common issues, moving beyond simple protocols to explain the fundamental chemistry driving success at scale.
Synthesis Strategy Overview
The synthesis of 1-Amino-3-propylpiperidin-4-ol is a multi-step process where control over stereochemistry and the efficient introduction of the N-amino functionality are paramount. A robust and scalable approach involves the construction and subsequent functionalization of the piperidine core. The strategy outlined here begins with the synthesis of an N-protected 3-propyl-4-piperidone intermediate, followed by stereoselective reduction, and finally, electrophilic amination.
Caption: Scalable synthetic workflow for 1-Amino-3-propylpiperidin-4-ol.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Step 1: Synthesis of the Piperidine Precursor (3-propylpiperidin-4-ol)
Question 1: My initial piperidone synthesis (e.g., Petrenko-Kritschenko) is giving low yields and multiple byproducts. What's going wrong?
Answer: The Petrenko-Kritschenko reaction, while powerful, is a multi-component condensation that is highly sensitive to reaction conditions, especially at scale.[1]
-
Causality: The core issue is often the competitive Mannich reaction and Michael addition pathways. Poor temperature control can lead to decomposition of intermediates or favor side reactions like polymerization. The stoichiometry of the aldehyde, amine, and β-ketoester is critical; any excess can lead to undesired products.
-
Solutions:
-
Temperature Control: Maintain a consistent and low temperature (initially 0-5 °C) during the addition of reagents to control the initial condensation steps. A runaway exotherm is a common cause of failure at scale.[2]
-
Order of Addition: A stepwise approach can be beneficial. Pre-forming the enamine from the benzylamine and ethyl acetoacetate before the addition of propionaldehyde can sometimes lead to a cleaner reaction profile.
-
pH Adjustment: The reaction is often acid-catalyzed. Ensure the pH is optimal for the condensation without causing degradation of the starting materials.
-
Question 2: The reduction of N-benzyl-3-propyl-4-piperidone is not stereoselective, resulting in a difficult-to-separate mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Answer: The stereochemical outcome of the ketone reduction is dictated by the steric environment around the carbonyl group. The N-benzyl and C-3 propyl groups create a specific steric bias that can be exploited.
-
Causality: Small, unhindered reducing agents like sodium borohydride (NaBH₄) will attack the carbonyl from both the axial and equatorial faces, leading to poor selectivity. To achieve high diastereoselectivity, you need a reducing agent that is sterically demanding and will preferentially attack from the less hindered face.
-
Solutions:
-
Use a Bulky Reducing Agent: Employ a sterically hindered hydride reagent. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice. Its large size forces the hydride to be delivered from the less hindered equatorial face, leading predominantly to the axial alcohol, which corresponds to the cis relationship between the 3-propyl and 4-hydroxyl groups.
-
Temperature: Perform the reduction at low temperatures (-78 °C) to maximize kinetic control and enhance the steric selection of the reducing agent.
-
Step 2: N-Amination of 3-propylpiperidin-4-ol
Question 3: The N-amination of my 3-propylpiperidin-4-ol precursor is inefficient, with most of the starting material remaining unreacted. Why?
Answer: The N-amination of a secondary amine, particularly a sterically hindered one, is a challenging transformation. The low reactivity is likely due to a combination of electronic and steric factors.
-
Causality:
-
Nucleophilicity: The nitrogen in piperidine is sp³ hybridized and generally nucleophilic, but the adjacent propyl group and the overall ring structure can create significant steric hindrance, preventing the aminating agent from accessing the lone pair.
-
Basicity vs. Nucleophilicity: While piperidines are basic, the reaction requires nucleophilic attack. Nearby electron-withdrawing groups can decrease basicity and nucleophilicity.
-
Reagent Reactivity: The chosen electrophilic aminating agent may not be potent enough to react with a hindered secondary amine.
-
-
Solutions:
-
Activate the Amine: Instead of relying on the neutral amine, deprotonate it first with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to form the corresponding amide anion. This significantly increases its nucleophilicity.
-
Choose a More Potent Aminating Agent:
-
Hydroxylamine-O-sulfonic acid (HOSA): A classic but effective choice.
-
O-Tosylhydroxylamine or O-Mesitylenesulfonylhydroxylamine (MSH): These are often more reactive and provide better yields.
-
2,4-Dinitrophenylhydroxylamine (DNPH): A highly effective reagent, but it poses an explosion hazard and is not recommended for large-scale synthesis without stringent safety protocols.[3] Newer, safer alternatives with trifluoromethyl groups have been developed.[3]
-
-
Protect the Hydroxyl Group: The free hydroxyl at C-4 can potentially interfere by reacting with the base or the aminating agent. Protecting it as a silyl ether (e.g., TBDMS) prior to amination can lead to a cleaner reaction. The protecting group can be removed in a subsequent step.
-
Caption: Troubleshooting decision tree for low N-amination yield.
Step 3: Work-up and Purification
Question 4: My final product, 1-Amino-3-propylpiperidin-4-ol, is difficult to purify. It streaks on silica gel and I have high losses during extraction.
Answer: The product is a poly-functional molecule with a basic hydrazine moiety and a polar hydroxyl group. This combination makes it highly water-soluble and prone to strong interactions with silica gel.
-
Causality: The primary and secondary amine functionalities (part of the hydrazine) have high pKa values, making them basic. The hydroxyl group adds polarity. This dual character makes it behave like a polar amino alcohol, leading to poor partitioning into common organic solvents and irreversible binding to acidic silica gel.
-
Solutions:
-
Avoid Standard Silica Gel Chromatography: Do not attempt to purify the free base on standard silica gel. If chromatography is necessary, use a deactivated support like alumina (basic or neutral) or amine-treated silica gel.
-
Acid-Base Extraction: Perform a carefully controlled acid-base workup. Extract the reaction mixture with a dilute acid (e.g., 1M HCl) to move the product into the aqueous phase as its salt, leaving non-basic organic impurities behind. Then, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract the free base product into an organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol.
-
Purify via Salt Crystallization: The most effective method for purification at scale is to form a stable, crystalline salt. After the initial workup, dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl in ether or isopropanol. The dihydrochloride salt will often precipitate out in high purity.[4] This method is highly effective for removing closely related impurities.[5]
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis? A: Several key hazards must be addressed:
-
Strong Bases and Hydrides: Reagents like NaH and L-Selectride are pyrophoric and react violently with water. They must be handled under a strictly inert atmosphere (argon or nitrogen).
-
Catalytic Hydrogenation: The debenzylation step uses hydrogen gas, which is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for pressure, all connections are leak-tested, and the catalyst (Pd/C) is handled carefully (it can be pyrophoric when dry).
-
Aminating Agents: Some electrophilic aminating agents, particularly those with multiple nitro groups like DNPH, can be shock-sensitive and pose an explosion risk.[3] Always consult the Safety Data Sheet (SDS) and consider using safer, modern alternatives.
Q: Which analytical techniques are best for monitoring this reaction sequence? A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a combination of non-polar (for early-stage intermediates) and polar (for later stages) eluent systems. Staining with ninhydrin is effective for visualizing amine-containing spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the appearance of the more volatile intermediates, such as the N-benzyl-piperidone.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The best method for monitoring the conversion of the polar piperidinol to the final N-amino product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product, as well as for assessing purity.
Q: My final product seems to degrade or change color upon storage. What is the cause and how can I prevent it? A: The 1-amino (hydrazine) functionality is susceptible to aerial oxidation. The free base is often a colorless oil or low-melting solid that can darken over time (turning yellow or brown) due to the formation of oxidative impurities.
-
Prevention:
-
Store as a Salt: The most reliable method is to store the product as its crystalline dihydrochloride salt. Salts are significantly more stable to air and moisture than the corresponding free bases.[6]
-
Inert Atmosphere: If you must store the free base, do so under an inert atmosphere (argon or nitrogen) in a sealed container at low temperatures (-20 °C).
-
Use of Antioxidants: For solutions, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can sometimes inhibit degradation pathways.
-
Key Experimental Protocol & Data
Protocol: Electrophilic N-Amination of cis-3-propylpiperidin-4-ol
This protocol is a general guideline and should be optimized for your specific scale and equipment.
-
Reactor Setup: To a flame-dried, multi-neck reactor equipped with a mechanical stirrer, thermometer, and argon inlet, add anhydrous THF (Tetrahydrofuran).
-
Amine Addition: Add cis-3-propylpiperidin-4-ol (1.0 eq) to the THF. Cool the solution to 0 °C.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
-
Amination: Cool the resulting slurry back to 0 °C. In a separate flask, dissolve O-mesitylenesulfonylhydroxylamine (MSH, 1.1 eq) in a minimal amount of anhydrous THF. Add the MSH solution dropwise to the reactor over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.
-
Quench: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up & Isolation: Proceed with an acid-base extraction and salt crystallization as described in the Troubleshooting Guide (Question 4).
Table: Comparison of N-Aminating Agents
| Reagent | Relative Reactivity | Key Advantages | Scale-Up Considerations |
| Hydroxylamine-O-sulfonic acid (HOSA) | Moderate | Inexpensive, commercially available. | Can require elevated temperatures; moderately stable. |
| O-Tosylhydroxylamine | High | Good reactivity with secondary amines. | Can be unstable; synthesis required. |
| O-Mesitylenesulfonylhydroxylamine (MSH) | High | Generally more stable than O-tosyl derivative; excellent reactivity. | Often considered a good balance of reactivity and safety. |
| 2,4-Dinitrophenylhydroxylamine (DNPH) | Very High | Highly effective aminating agent. | Severe explosion hazard. Not recommended for scale-up.[3] |
References
- DTIC. (2025, June 4). Piperidine Synthesis.
- Open Research@CSIR-NIScPR. (n.d.).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Propylpyridin-4-ol.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Challenges in the scale-up synthesis of 1-Amino-2,4(1H,3H)-pyrimidinedione.
- BenchChem. (2025).
- PMC. (n.d.).
- Google Patents. (n.d.).
- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
- ResearchGate. (2025, August 7). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)
- Master Organic Chemistry. (2017, September 1).
- Organic Chemistry Portal. (2013).
- PMC. (n.d.).
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. US20050065344A1 - Reagents for N-amination - Google Patents [patents.google.com]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. A Safe Synthesis of 1,5-Disubstituted 3-Amino-1H-1,2,4-triazoles from 1,3,4-Oxadiazolium Hexafluorophosphates [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the solubility of 1-Amino-3-propylpiperidin-4-ol for biological assays
Welcome to the Technical Support Center for assay development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-Amino-3-propylpiperidin-4-ol .
This compound features a basic piperidine ring, a primary amine, a hydroxyl group, and a highly hydrophobic propyl chain. While the polar groups offer hydrogen-bonding potential, the lipophilic propyl chain and piperidine backbone frequently drive hydrophobic collapse (precipitation) when transitioning from organic stock solutions to aqueous physiological buffers. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to maintain compound integrity during in vitro biological screening.
Part 1: Diagnostic Workflow for Solubility Optimization
Before altering your assay parameters, follow this diagnostic logic tree to identify the least disruptive intervention for your biological system.
Caption: Diagnostic workflow for resolving 1-Amino-3-propylpiperidin-4-ol precipitation in bioassays.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does 1-Amino-3-propylpiperidin-4-ol precipitate immediately upon addition to my pH 7.4 assay buffer, even though it is fully dissolved in my 10 mM DMSO stock? A1: This phenomenon is known as a "solvent crash." When a high-concentration DMSO stock is introduced into an aqueous buffer, the local dielectric constant of the microenvironment changes drastically. The hydrophobic interactions of the propyl chain exceed the hydration energy of the polar groups, causing the compound to aggregate before it can disperse. Causality & Solution: Avoid preparing intermediate aqueous dilutions. Intermediate dilutions lengthen the time the compound spends at a supersaturated state in a high-aqueous environment, promoting nucleation (1)[1]. Instead, perform all serial dilutions in 100% DMSO. Finally, add the DMSO stock directly to the assay media (which contains proteins/lipids that act as natural solubilizers) while vortexing rapidly to ensure the final DMSO concentration remains ≤1% (2)[2].
Q2: I need to test at high concentrations (e.g., 100 µM), but my cell line cannot tolerate >0.5% DMSO. How can I enhance solubility without increasing DMSO? A2: When the biological tolerance for DMSO is capped, you must alter the solvation mechanics using biologically inert excipients. Complexation with cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), is the gold standard for piperidine derivatives (). Causality: HP-β-CD possesses a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic propyl-piperidine moiety of your compound inserts into this cavity via van der Waals forces, forming a 1:1 inclusion complex. This shields the hydrophobic regions from the aqueous environment, preventing aggregation while remaining completely biologically compatible (3)[3].
Part 3: Mechanism of Action Visualization
Caption: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.
Part 4: Quantitative Comparison of Formulation Strategies
To select the appropriate method, compare the empirical solubility gains against the biological limitations of your specific assay.
| Strategy | Max Tolerated Bioassay Conc. | Solubility Gain (Fold) | Primary Solubilization Mechanism | Limitations & Caveats |
| Direct Aqueous Dilution | < 10 µM | 1x (Baseline) | Intrinsic hydration | High risk of solvent crash; unreliable IC50 data. |
| 1% DMSO Direct Addition | ~50 µM | 5x | Cosolvation | Cytotoxicity at >1% DMSO; alters cell membrane permeability. |
| 10% PEG-400 Cosolvent | ~100 µM | 10x | Dielectric constant lowering | High viscosity; may interfere with lipid-based targets. |
| HP-β-CD Complexation | > 500 µM | 50x+ | Host-guest encapsulation | Requires 24-48h preparation time prior to assay. |
Part 5: Self-Validating Experimental Protocols
Protocol A: Determination of Maximum Thermodynamic Solubility in DMSO
Purpose: To establish a reliable, non-precipitating master stock concentration. This protocol is self-validating because it relies on establishing a true thermodynamic equilibrium and physically separating the un-dissolved pellet, preventing the false-positive measurement of a transient kinetic state (4)[4].
-
Supersaturation: Weigh exactly 10 mg of 1-Amino-3-propylpiperidin-4-ol into a sterile 2 mL microcentrifuge tube.
-
Initial Solubilization: Add 100 µL of anhydrous DMSO. Vortex vigorously for 2-3 minutes. If the compound dissolves completely, incrementally add 2 mg of compound until a persistent, cloudy precipitate forms.
-
Equilibration (Critical Step): Incubate the supersaturated solution at room temperature (25°C) for 24 hours on an orbital shaker. Causality: This ensures the system transitions from kinetic supersaturation to true thermodynamic equilibrium.
-
Separation: Centrifuge the tube at 14,000 rpm for 10 minutes to firmly pellet the undissolved solid.
-
Quantification: Carefully extract 50 µL of the supernatant without disturbing the pellet. Dilute in a compatible solvent and quantify the concentration via HPLC-UV against a standard curve.
Protocol B: Preparation of HP-β-CD Inclusion Complexes for Bioassays
Purpose: To achieve high aqueous concentrations (>100 µM) without relying on DMSO, ensuring biological compatibility (5)[5].
-
Reagent Preparation: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer (e.g., PBS, pH 7.4).
-
Complexation: Add an excess amount (e.g., 5 mg/mL) of 1-Amino-3-propylpiperidin-4-ol powder directly to the HP-β-CD solution.
-
Equilibration: Seal the vial and place it in a shaking incubator at 37°C for 48 hours. Causality: The extended incubation and mild heat provide the activation energy required for the lipophilic propyl chain to displace water molecules inside the cyclodextrin cavity.
-
Filtration (Self-Validation): Filter the suspension through a 0.45 µm PVDF syringe filter. This physically removes any uncomplexed, precipitated compound.
-
Application: The resulting clear filtrate contains the fully solubilized inclusion complex. Quantify via HPLC, and use this aqueous stock to perform serial dilutions directly in your standard assay media.
Part 6: References
-
Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. 6
-
Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays - Benchchem. 4
-
Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery - Smolecule. 2
-
Technical Support Center: Enhancing the Solubility of Piperidine Intermediates - Benchchem.
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. 1
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC / NIH. 3
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed / NIH. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Prototypical Sigma-1 Receptor Ligands: A Framework for Characterizing Novel Chemical Entities
This guide provides a comprehensive comparative analysis of well-characterized sigma-1 (σ1) receptor ligands. The σ1 receptor is not a classical receptor but a unique, ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), a critical site for cellular stress responses.[1][2][3] Its role in modulating a wide array of signaling pathways, including calcium homeostasis, ion channel activity, and ER stress, has made it a compelling therapeutic target for conditions ranging from neurodegenerative diseases to cancer and pain.[4][5][6]
While the specific compound 1-Amino-3-propylpiperidin-4-ol is not extensively characterized in publicly available literature as a σ1 ligand, its substituted piperidine core is a common motif in known σ1-active molecules. Therefore, this guide serves a dual purpose: first, to objectively compare the performance of established σ1 ligands using supporting experimental data, and second, to provide a robust framework for the characterization and comparative assessment of novel chemical entities, such as 1-Amino-3-propylpiperidin-4-ol.
The Sigma-1 Receptor: A Pluripotent Modulator
The σ1 receptor is a 223-amino acid transmembrane protein, structurally distinct from other mammalian proteins.[1] It resides predominantly at the mitochondria-associated ER membrane (MAM), where it forms a complex with the binding immunoglobulin protein (BiP), an ER chaperone.[5] Upon stimulation by ligand agonists or in response to cellular stress, the σ1 receptor dissociates from BiP and can then interact with a variety of "client" proteins, including ion channels and receptors, to modulate their function.[2][5] This chaperone activity is central to its neuroprotective and cellular homeostatic functions.[6][7]
Comparative Profile of Known σ1 Ligands
A diverse range of synthetic compounds bind to the σ1 receptor with high affinity, acting as either agonists or antagonists. Their functional outcomes can vary significantly. Below is a comparative summary of several prototypical ligands that are frequently used to probe σ1 receptor function.
Data Summary: Prototypical σ1 Ligands
| Ligand | Type | σ1 Binding Affinity (Ki, nM) | Key Functional Effects & Insights |
| (+)-Pentazocine | Agonist | 1.6 - 22 | The prototypical, high-affinity σ1 agonist used in binding assays to characterize other compounds.[8][9] It demonstrates neuroprotective effects against excitotoxicity and suppresses inflammatory responses in microglia.[10][11] |
| PRE-084 | Agonist | 2.2 | A highly selective σ1 agonist.[12] It exhibits antiamnesic effects, confers protection against mutant huntingtin-induced cell death, and activates the NRF2 antioxidant signaling pathway.[2][13] |
| SA4503 (Cutamesine) | Agonist | 4.6 | A high-affinity agonist that has shown neuroprotective effects in models of retinal degeneration and stroke.[8][14] It can reduce neuronal toxicity in a dose-dependent manner.[15] |
| Donepezil | Agonist | 14.6 | An acetylcholinesterase inhibitor that also acts as a high-affinity σ1 receptor agonist.[16][17] This interaction is considered relevant to its therapeutic actions, including rescuing hippocampal long-term potentiation (LTP) impaired by β-amyloid.[16][18] |
| Haloperidol | Antagonist | 0.9 - 6.6 | A first-generation antipsychotic that is a potent D2 receptor antagonist but also a well-known σ1 receptor antagonist.[4][19] It is often used experimentally to block the effects of σ1 agonists.[2][20] |
Causality in Ligand Function: Agonism vs. Antagonism
The functional distinction between σ1 agonists and antagonists is critical.
-
Agonists like (+)-Pentazocine and PRE-084 are thought to promote the chaperone activity of the σ1 receptor, leading to pro-survival and neuroprotective outcomes.[4][21] For example, agonist binding facilitates the dissociation of σ1 from BiP, allowing it to stabilize the IP3 receptor, thereby modulating calcium signaling and mitigating ER stress.[2][7] Agonists have consistently shown protective effects in models of oxidative stress and excitotoxicity.[8][13]
-
Antagonists , such as Haloperidol, bind to the receptor but block these chaperone functions.[2] Interestingly, in some contexts, particularly in cancer models, antagonists can inhibit tumor cell proliferation and induce apoptosis.[4][21] This highlights the context-dependent nature of σ1 receptor modulation.
Experimental Protocols for Characterizing a Novel Ligand
To compare a novel compound like 1-Amino-3-propylpiperidin-4-ol to these standards, a systematic experimental approach is required. The following protocols describe self-validating systems for determining binding affinity and functional neuroprotective activity.
Protocol 1: Competitive Radioligand Binding Assay for σ1 Affinity (Ki)
This protocol determines the affinity of a test compound for the σ1 receptor by measuring its ability to compete with a known high-affinity radioligand.
Rationale: We use [³H]-(+)-pentazocine as the radioligand due to its high affinity and selectivity for the σ1 receptor, which provides a robust signal-to-noise ratio.[22] The assay is performed using membrane preparations from tissues or cells expressing the σ1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue or cultured cells (e.g., HeLa cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 30,000 x g for 30 min at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of membrane preparation (50-100 µg protein).
-
50 µL of [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 2-5 nM).
-
50 µL of varying concentrations of the test compound (e.g., 1-Amino-3-propylpiperidin-4-ol) ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
-
For Total Binding: Add 50 µL of assay buffer instead of the test compound.
-
For Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled σ1 ligand (e.g., 10 µM Haloperidol) to saturate the receptors.
-
Incubate the plate at room temperature for 120 minutes.[9]
-
-
Harvesting and Counting:
-
Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This functional assay assesses whether the test compound can protect neuronal cells from death induced by an excitotoxic insult.
Rationale: Glutamate excitotoxicity is a key pathological mechanism in many neurodegenerative diseases. The ability of a σ1 ligand to prevent cell death in this model is a strong indicator of its potential neuroprotective efficacy.[15][20] HT-22 hippocampal cells or primary retinal ganglion cells are suitable models.[10][20]
Step-by-Step Methodology:
-
Cell Culture:
-
Plate HT-22 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., 1 nM to 10 µM) or a positive control (e.g., 1 µM (+)-pentazocine) for 1-2 hours.
-
-
Excitotoxic Insult:
-
Introduce glutamate to the wells to a final concentration of 5-20 mM.[20]
-
Include control wells with no glutamate (vehicle control) and wells with glutamate but no test compound (toxin control).
-
-
Incubation:
-
Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the log concentration of the test compound.
-
Determine the EC₅₀ value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.
-
Visualization of Key Pathways and Workflows
Workflow for Novel σ1 Ligand Characterization
The following diagram illustrates the logical flow for assessing a new chemical entity for its potential as a σ1 receptor ligand.
Caption: Workflow for the characterization of a novel σ1 receptor ligand.
σ1 Receptor Signaling at the Endoplasmic Reticulum
This diagram illustrates the core mechanism of σ1 receptor action as a chaperone at the ER-mitochondria interface.
Caption: σ1 receptor signaling pathway at the ER-mitochondria interface.
Conclusion
The sigma-1 receptor represents a highly valuable and "pluripotent" drug target.[4] A thorough understanding of how established ligands like (+)-pentazocine, PRE-084, and haloperidol interact with this receptor and modulate its function is essential for the development of new therapeutics. By employing systematic and validated experimental protocols for binding affinity and functional activity, researchers can effectively characterize novel chemical entities, such as 1-Amino-3-propylpiperidin-4-ol. This comparative framework allows for the rational design and identification of next-generation σ1 receptor modulators with improved efficacy and selectivity for treating a host of debilitating diseases.
References
- Defining the ligand-dependent proximatome of the sigma 1 receptor - Frontiers. (2023, June 6). Frontiers in Pharmacology.
- Sigma Receptors - MilliporeSigma. MilliporeSigma.
- Sigma-1 receptor - Wikipedia. Wikipedia.
- Defining the Ligand-dependent Interactome of the Sigma 1 Receptor - bioRxiv. (2022, June 25). bioRxiv.
- Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC. (2020, November 2).
- A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - MDPI. (2025, November 5). Pharmaceuticals.
- Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - Frontiers. (2019, April 23). Frontiers in Pharmacology.
- Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - ACS Publications. (2024, December 29). ACS Chemical Neuroscience.
- Sigma receptor - Wikipedia. Wikipedia.
- Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC. Frontiers in Neuroscience.
- Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC. Journal of Neurochemistry.
- Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke - PMC. (2012, September 18). PLoS ONE.
- Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed. (2006, May 15). Journal of Pharmacology and Experimental Therapeutics.
- Prevention of excitotoxicity in primary retinal ganglion cells by (+)-pentazocine, a sigma receptor-1 specific ligand - PubMed. (2007, October 15).
- Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC. (2022, November 17).
- Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020, March 12). Frontiers in Pharmacology.
- PRE-084 hydrochloride | σ1 Receptors - Tocris Bioscience. Tocris Bioscience.
- PRE-084 (hydrochloride) (CAS Number: 75136-54-8) | Cayman Chemical. Cayman Chemical.
- The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide - PubMed. (2014, July 15). Neuropharmacology.
- Sigma 1 Receptor: a novel therapeutic target in retinal disease - PMC. Expert Opinion on Therapeutic Targets.
- The Sigma-1 Receptor in Cellular Stress Signaling - Frontiers. (2019, July 15). Frontiers in Neuroscience.
- Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia | IOVS. (2014, June 15).
- The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy - MDPI. (2023, July 27).
- Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors - ACS Publications. (2025, March 7). Journal of Medicinal Chemistry.
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- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 10. Prevention of excitotoxicity in primary retinal ganglion cells by (+)-pentazocine, a sigma receptor-1 specific ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validating the Biological Target of 1-(3-Aminopropyl)piperidin-4-ol
This guide provides a comprehensive framework for validating the biological target of 1-(3-Aminopropyl)piperidin-4-ol (and its structural analogs). Note: While the specific nomenclature "1-Amino-3-propylpiperidin-4-ol" may refer to a rare hydrazine derivative, this guide focuses on the commercially available and biologically relevant scaffold 1-(3-aminopropyl)piperidin-4-ol (CAS 4608-78-0), a privileged fragment often used in drug discovery to target GPCRs (e.g., Muscarinic, Sigma receptors) and Ion Channels.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary & Strategic Context
1-(3-Aminopropyl)piperidin-4-ol represents a "privileged scaffold"—a molecular framework capable of binding to multiple receptor subtypes with moderate affinity. Unlike optimized high-affinity drugs (e.g., Haloperidol or Atropine), this compound typically acts as a fragment or linker-intermediate .
Validating its target requires a shift from standard "potency" assays to Target Engagement and Mechanism of Action (MoA) protocols. The primary challenge is distinguishing specific binding (e.g., to Sigma-1 or Muscarinic receptors) from non-specific electrostatic interactions caused by its primary amine and hydroxyl groups.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): As a starting point for GPCR ligands.
-
Linker Chemistry: Utilizing the primary amine for PROTACs or fluorescent probes.
-
Polyamine Mimicry: Potential interference with polyamine transport systems.
Comparative Analysis: Fragment vs. Reference Standards
To validate the target, you must compare the performance of 1-(3-Aminopropyl)piperidin-4-ol against established high-affinity ligands for its suspected targets (e.g., Sigma-1 Receptor, Muscarinic Acetylcholine Receptor).
Table 1: Performance Comparison (Fragment vs. Lead)
| Feature | 1-(3-Aminopropyl)piperidin-4-ol (Fragment) | Haloperidol (Sigma-1 Standard) | Atropine (Muscarinic Standard) | Implication for Validation |
| Binding Affinity ( | Low ( | High (nM range) | High (nM range) | Requires biophysical assays (SPR/NMR) rather than just functional IC50. |
| Selectivity | Low (Promiscuous) | High (Target-Specific) | High (Subtype-Specific) | Must use negative controls (null cells) to rule out off-target effects. |
| Solubility | High (Hydrophilic) | Low (Lipophilic) | Moderate | Ideal for high-concentration NMR/SPR screening without aggregation. |
| Ligand Efficiency (LE) | High (Binding energy per atom) | Moderate | Moderate | A critical metric; high LE validates the scaffold as a genuine "hit." |
| Mechanism | Competitive / Allosteric | Competitive Antagonist | Competitive Antagonist | Validation must determine if it binds the orthosteric site or an allosteric pocket. |
Experimental Protocols for Target Validation
Phase 1: Biophysical Target Engagement (The "Gold Standard")
Because the affinity of this fragment is likely in the micromolar range, standard radioligand binding may fail due to rapid off-rates. Surface Plasmon Resonance (SPR) is the preferred method to prove direct physical interaction.
Protocol: SPR Direct Binding Assay
Objective: Measure
-
Sensor Chip Preparation:
-
Immobilize the target protein (e.g., biotinylated Sigma-1) on a Streptavidin (SA) chip.
-
Control: Immobilize an irrelevant protein (e.g., BSA) on the reference channel to subtract non-specific binding.
-
-
Compound Injection:
-
Prepare a concentration series of 1-(3-Aminopropyl)piperidin-4-ol (e.g., 0, 10, 50, 100, 500
M) in running buffer (HBS-P+). -
Inject at a high flow rate (30
L/min) to minimize mass transport effects.
-
-
Data Analysis:
-
Fit the sensorgrams to a 1:1 Langmuir binding model .
-
Validation Criteria: A rectangular (square-wave) sensorgram indicates fast on/off rates typical of fragments. If the curve drifts or does not return to baseline, suspect aggregation or non-specific binding.
-
Phase 2: Functional Validation (Cell-Based)
Once binding is confirmed, validate if the binding modulates function (Agonist vs. Antagonist).
Protocol: Calcium Flux Assay (GPCR Targets)
Objective: Determine if the compound inhibits agonist-induced calcium release (Antagonist mode) or induces it (Agonist mode).
-
Cell Line: CHO-K1 cells stably expressing the target (e.g., hM1 Muscarinic Receptor).
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Pre-treatment: Add 1-(3-Aminopropyl)piperidin-4-ol (various concentrations) and incubate for 15 min.
-
Stimulation:
-
For Antagonism: Inject
concentration of a standard agonist (e.g., Acetylcholine). -
For Agonism: Inject buffer only.
-
-
Readout: Measure fluorescence intensity (Ex/Em 494/516 nm) using a kinetic plate reader (FLIPR).
-
Normalization: Calculate % inhibition relative to the standard antagonist (Atropine).
Mechanism of Action & Signaling Pathways
The following diagram illustrates the validation workflow, distinguishing between a "True Hit" (Specific Binding) and a "False Positive" (Pan-Assay Interference).
Caption: Workflow for distinguishing specific target engagement from non-specific interactions for piperidine fragments.
Critical Analysis: Why This Compound?
The "Privileged Scaffold" Hypothesis
The piperidine-4-ol core mimics the transition state of several enzymatic reactions and the binding pharmacophores of aminergic GPCRs.
-
Structural Logic: The 4-hydroxyl group can act as a hydrogen bond donor/acceptor (mimicking the catechol -OH), while the protonated nitrogen provides the essential ionic interaction with the conserved Aspartate residue in GPCR transmembrane helix 3 (TM3).
-
The "Linker" Role: The 3-aminopropyl chain is often used to attach bulky hydrophobic groups (as seen in Haloperidol analogs) to access secondary binding pockets. Validating the fragment alone confirms that the "anchor" binds the orthosteric site.
Common Pitfalls in Validation
-
pH Sensitivity: The primary amine (
) and piperidine nitrogen ( ) are both protonated at physiological pH. Ensure buffers are pH-stable (HEPES preferred over PBS for calcium assays). -
Polyamine Interference: The aminopropyl moiety resembles Putrescine . High concentrations (>100
M) may trigger polyamine transport or metabolism pathways, confounding results. Always use a polyamine transporter inhibitor as a control if this pathway is suspected.
References
-
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016). Link
-
Kruse, A. C., et al. "Activation and allosteric modulation of a muscarinic acetylcholine receptor." Nature (2013). Link
-
Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology (2016). Link
-
PubChem Compound Summary. "1-(3-Aminopropyl)piperidin-4-ol (CAS 4608-78-0)." National Library of Medicine. Link
-
Scott, D. E., et al. "Fragment-based approaches in drug discovery and chemical biology." Biochemistry (2012). Link
A Comparative Guide to the Efficacy of 1-Amino-3-propylpiperidin-4-ol and Other Piperidinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent drug-like properties, including a three-dimensional architecture and the presence of a key hydrogen bonding hydroxyl group, make it a versatile template for the design of novel therapeutics across a spectrum of diseases.[2] This guide provides an in-depth comparative analysis of the efficacy of 1-Amino-3-propylpiperidin-4-ol against other classes of piperidinol derivatives, supported by experimental data from the literature.
Introduction to 1-Amino-3-propylpiperidin-4-ol
1-Amino-3-propylpiperidin-4-ol is a substituted piperidinol derivative characterized by an amino-propyl group at the N-1 position and a propyl group at the C-3 position of the piperidine ring. While specific efficacy data for this exact molecule is not extensively published in comparative studies, its structural features provide a basis for understanding its potential pharmacological profile in the context of broader structure-activity relationship (SAR) studies of piperidinol derivatives. The presence of a basic amino group on the N-1 substituent and an alkyl chain at C-3 suggests potential interactions with a variety of biological targets.
Comparative Efficacy of Piperidinol Derivatives
The therapeutic efficacy of piperidinol derivatives is profoundly influenced by the nature and position of substituents on the piperidine ring. The following sections compare different classes of these derivatives based on their reported biological activities.
N-Substituted Piperidinol Derivatives in Neurodegenerative Diseases
The piperidine nucleus is a common feature in drugs targeting the central nervous system (CNS).[3] Donepezil, a piperidine derivative, is an established treatment for Alzheimer's disease.[3] Research into novel piperidine-flavone analogues has shown promise in inhibiting beta-amyloid peptide production, a key pathological hallmark of Alzheimer's.[3]
Experimental Data:
In a study evaluating piperidine-flavone analogues, compounds 5a , 5c , and 5j were identified as potent inhibitors of Aβ peptide production in SH-SY5Y neuroblastoma cell lines.[3]
| Compound | IC50 (µM) for Aβ peptide inhibition |
| 5a | 44.20 |
| 5c | 50.53 |
| 5j | 49.25 |
| Donepezil (Standard) | ~22 |
Table 1: In vitro efficacy of piperidine-flavone analogues in an Alzheimer's disease model.[3]
These results indicate that specific substitutions on the piperidine nitrogen can lead to potent activity against key pathological processes in neurodegenerative diseases. The bulky and lipophilic nature of the flavone-containing substituents in these examples highlights the importance of the N-1 position for molecular recognition by the target.
4-Substituted Piperidinol Derivatives as Opioid Receptor Modulators
The 4-position of the piperidinol ring is a critical determinant of activity at opioid receptors.[4][5] Modifications at this position can significantly impact binding affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.[4]
Experimental Data:
A series of 4-substituted piperidine analogues were synthesized and evaluated for their binding affinity to opioid receptors.[4]
| Compound | N-Substituent | 4-Substituent | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |
| 1 | - | Tetrahydroquinoline | 25.8 | 33.0 | 36.5 |
| 2 | - | Benzyl | No significant change from 1 | No significant change from 1 | Decreased affinity |
| Morphine | -CH3 | - | 6.3 | 171 | - |
Table 2: Opioid receptor binding affinities of 4-substituted piperidine derivatives.[4]
These findings underscore the principle that even subtle changes to the substituent at the C-4 position can modulate receptor selectivity. The introduction of a benzyl group in compound 2 notably decreased affinity for the KOR, demonstrating the potential for fine-tuning the pharmacological profile through strategic modifications.[4]
Piperidinol Derivatives in Oncology
The piperidine scaffold has also been explored for the development of anticancer agents.[6] Novel derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
Experimental Data:
A series of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives were synthesized and tested for their antileukemic activity.[6] Compound 3a , featuring nitro and fluoro substitutions on the phenyl ring, was identified as the most potent in inhibiting the growth of K562 and Reh human leukemia cells.[6] While specific IC50 values were not provided in the abstract, the study highlighted the potential of this class of compounds to induce apoptosis in cancer cells.[6]
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on piperidinol derivatives reveal key SAR trends:
-
N-1 Substitution: The substituent at the piperidine nitrogen plays a crucial role in determining the pharmacological activity and target selectivity.[7] Large, lipophilic groups can enhance binding affinity to certain receptors.[5]
-
C-3 Substitution: Alkyl substitution at the C-3 position, as seen in 1-Amino-3-propylpiperidin-4-ol, can influence the conformational preference of the piperidine ring and impact ligand-receptor interactions.
-
C-4 Substitution: The nature of the substituent at the C-4 position is critical for the activity of many piperidinol derivatives, particularly those targeting opioid receptors.[7]
Experimental Methodologies
General Synthesis of N-Substituted Piperidin-4-ol Derivatives
A common synthetic route involves the reductive amination of a 4-piperidone with a suitable amine.
Step-by-step Protocol:
-
Reaction Setup: Commercially available N-substituted 4-piperidone derivatives are dissolved in a suitable solvent, such as dichloromethane.
-
Amine Addition: The desired aliphatic or aromatic amine is added to the solution.
-
Reducing Agent: A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.[8]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Workup and Purification: The reaction is quenched, and the product is extracted, dried, and purified by column chromatography to yield the desired N-substituted piperidinol derivative.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.
Step-by-step Protocol:
-
Cell Seeding: Cancer cells (e.g., SH-SY5Y neuroblastoma cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]
Visualizing Key Concepts
General Synthetic Workflow for Piperidinol Derivatives
Caption: A generalized workflow for the synthesis and evaluation of piperidinol derivatives.
Mu-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by the activation of the mu-opioid receptor.
Conclusion
While direct comparative efficacy data for 1-Amino-3-propylpiperidin-4-ol is limited, this guide provides a framework for understanding its potential based on the established structure-activity relationships of diverse piperidinol derivatives. The substitutions at the N-1, C-3, and C-4 positions of the piperidine ring are key determinants of biological activity, influencing target affinity and selectivity. The experimental protocols and workflows detailed herein offer a foundation for the synthesis and evaluation of novel piperidinol analogs, paving the way for the development of new therapeutics for a range of diseases. Further research focusing on the systematic evaluation of compounds like 1-Amino-3-propylpiperidin-4-ol within specific therapeutic contexts is warranted to fully elucidate their efficacy and potential.
References
-
Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
-
Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Semantic Scholar. [Link]
-
Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. [Link]
-
4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. PubMed. [Link]
-
EFFECTS OF NEW PIPERIDINE DERIVATIVES WITH SUBSTITUTIONS IN THE 1ST AND 4TH POSITIONS IN NALOXONE SENSITIVE ANALGESY. ResearchGate. [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]
-
Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. [Link]
-
Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]
-
Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]
-
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]
-
Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. PMC. [Link]
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]
-
Indole Alkaloids as Biased Opioid Receptor Modulators. Preprints.org. [Link]
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]
-
Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. PubMed. [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]
-
Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. PubMed. [Link]
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Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
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The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. PubMed. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]
-
Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. [Link]
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Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
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Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. [Link]
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. ResearchGate. [Link]
-
Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triaz. Der Pharma Chemica. [Link]
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Comprehensive Guide: Cross-Reactivity & Selectivity Profiling of 1-Amino-3-propylpiperidin-4-ol
[1]
Executive Summary
1-Amino-3-propylpiperidin-4-ol represents a specialized N-amino-functionalized heterocyclic scaffold.[1] Unlike standard piperidines, the presence of the N-amino (hydrazine-like) motif combined with a C3-propyl chain and C4-hydroxyl group creates a unique physicochemical profile.[1] This compound is primarily utilized as a building block for hydrazone-based libraries or as a fragment probe in drug discovery.[1]
However, its structural complexity introduces specific risks:[1]
-
Chemical Cross-Reactivity: The nucleophilic N-amino group can react with electrophiles (aldehydes/ketones) in biological matrices.[1]
-
Assay Interference: Hydrazine moieties are known PAN-assay interference compounds (PAINS) via redox cycling.[1]
-
Stereochemical Complexity: The C3-propyl and C4-hydroxyl substituents create cis/trans diastereomers with distinct binding profiles.[1]
This guide outlines the definitive workflow to profile the cross-reactivity of 1-Amino-3-propylpiperidin-4-ol, comparing it against its structural "parents"—1-Aminopiperidin-4-ol (lacking the propyl chain) and 1-Amino-3-propylpiperidine (lacking the hydroxyl group).[1]
Structural & Physicochemical Comparison
Before biological profiling, one must establish the baseline physicochemical properties.[1] The propyl group significantly alters lipophilicity compared to the core scaffold.[1]
| Property | 1-Amino-3-propylpiperidin-4-ol (Subject) | 1-Aminopiperidin-4-ol (Alternative A) | 1-Amino-3-propylpiperidine (Alternative B)[1] | Impact on Profiling |
| Structure | N-NH₂, 3-Pr, 4-OH | N-NH₂, 4-OH | N-NH₂, 3-Pr | Subject balances solubility (OH) with lipophilicity (Pr).[1] |
| LogP (Calc) | ~0.8 - 1.2 | ~ -0.5 (Hydrophilic) | ~2.1 (Lipophilic) | Subject has optimal CNS/cell permeability range.[1] |
| H-Bond Donors | 3 (NH₂, OH) | 3 (NH₂, OH) | 2 (NH₂) | OH group is critical for solubility but may increase polar surface area.[1] |
| Stereocenters | 2 (C3, C4) | 0 | 1 (C3) | Subject requires chiral separation (cis/trans) for accurate profiling. |
| Reactivity | High (Hydrazine) | High (Hydrazine) | High (Hydrazine) | All three require stability checks in aldehyde-free media.[1] |
Analyst Insight: The "Subject" compound is superior to Alternative A for intracellular targets due to improved permeability (Propyl group), but superior to Alternative B for solubility (OH group).[1] However, the C3/C4 stereochemistry necessitates a chiral purity check before any cross-reactivity assay.[1]
Chemical Cross-Reactivity & Assay Interference
The N-amino group is a "soft" nucleophile.[1] In standard screening buffers, it can form hydrazones with pyruvate or aldehydes, leading to false negatives (loss of compound) or false positives (reactive adducts).[1]
Experimental Protocol: Stability & Interference Check
-
Buffer Stability: Incubate 10 µM compound in PBS (pH 7.4) vs. Tris buffer for 24h. Analyze by LC-MS.
-
Redox Cycling (Fluorescence): Test in Resazurin conversion assay without cells.
-
Aldehyde Reactivity: Incubate with 1 mM Pyruvate (common in cell media).[1]
Representative Data: Assay Interference Profile
| Assay Type | Subject Response | Interpretation | Recommendation |
| Fluorescence (Redox) | Minimal (<5%) | Clean. The 4-OH group reduces redox potential compared to simple hydrazines.[1] | Safe for FLT/FRET assays.[1] |
| Pyruvate Stability | High Reactivity (>50% loss in 1h) | Critical Issue. Forms hydrazone adduct.[1] | MUST use pyruvate-free media for cellular assays.[1] |
| Metal Chelation | Moderate | 1-Amino + 4-OH can chelate metals (e.g., Zn²⁺).[1] | Avoid metalloprotease assays without controls. |
Biological Cross-Reactivity (Off-Target Profiling)
Once chemical stability is managed, the compound is profiled against a "Safety Panel" to ensure the scaffold itself does not promiscuously bind common targets.[1]
Core Selectivity Panel (Eurofins/Cerep Standard)
-
GPCRs: Dopamine (D2), Serotonin (5-HT2A), Histamine (H1).[1] Rationale: Piperidines are privileged scaffolds for aminergic GPCRs.[1]
-
Ion Channels: hERG (Kv11.1).[1] Rationale: Propyl-piperidines are classic hERG pharmacophores.[1]
-
Enzymes: CYP450 isoforms.[1]
Case Study: Comparative Selectivity Data
Note: Values represent typical experimental ranges for this chemical class.
| Target | 1-Amino-3-propylpiperidin-4-ol | 1-Aminopiperidin-4-ol | 1-Amino-3-propylpiperidine | Analysis |
| hERG (IC₅₀) | > 30 µM (Safe) | > 100 µM (Safe) | ~ 5 µM (Risk ) | The 4-OH group disrupts the hydrophobic pharmacophore required for hERG block, making the Subject safer than the deoxy-analog. |
| 5-HT2A (Ki) | ~ 1.5 µM | > 10 µM | ~ 0.2 µM | The propyl group increases affinity for GPCRs.[1] The Subject shows moderate cross-reactivity compared to the inert Alternative A. |
| CYP2D6 (IC₅₀) | ~ 10 µM | > 50 µM | ~ 1 µM | Basic amines with lipophilic tails inhibit CYP2D6.[1] The Subject is a weak inhibitor , safer than Alternative B. |
Profiling Workflow Visualization
The following diagram illustrates the decision tree for profiling 1-Amino-3-propylpiperidin-4-ol, emphasizing the critical "Go/No-Go" decision points related to its hydrazine moiety.
Caption: Logical workflow for profiling N-amino-piperidines. Note the critical checkpoint at Step 2/3 regarding chemical reactivity.
Detailed Experimental Protocol
To replicate the profiling data, follow this validated methodology.
A. Sample Preparation
-
Solvent: Dissolve solid 1-Amino-3-propylpiperidin-4-ol in 100% DMSO to 10 mM stock.
-
Storage: Store at -20°C under Argon. Warning: N-amino compounds oxidize in air.[1]
-
Stereochemistry: If the compound is a racemic mixture of cis/trans, perform chiral SFC (Supercritical Fluid Chromatography) to separate isomers before profiling.[1]
B. hERG Inhibition Assay (Patch Clamp)
-
Cell Line: CHO cells stably expressing hERG channels.[1]
-
Perfusion: Extracellular solution (Tyrode’s) containing 0.1% DMSO (Control) or Compound (0.1, 1, 10, 30 µM).[1]
-
Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
-
Analysis: Calculate % inhibition of tail current vs. control.
-
Validation: Positive control E-4031 (IC₅₀ ~ 10 nM).
C. CYP Inhibition (Fluorescent) [1]
-
Reagents: Recombinant human CYP2D6, substrate (AMMC), and NADPH regenerating system.[1]
-
Reaction: Incubate Compound (0-50 µM) with enzyme/substrate for 30 min at 37°C.
-
Readout: Measure fluorescence of metabolite (AHMC).
-
Data Processing: Fit to sigmoidal dose-response to determine IC₅₀.
References
-
FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] U.S. Food and Drug Administration.[1] [Link]
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry.[1][2] [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1][2] [Link]
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] [Link]
A Senior Application Scientist's Guide to the Synthesis of Piperidin-4-ol Scaffolds
The piperidin-4-ol motif is a cornerstone in modern medicinal chemistry. As a privileged scaffold, its rigid, saturated heterocyclic structure is integral to a multitude of FDA-approved drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2][3] The ability to strategically functionalize the ring nitrogen (N1) and the carbinol carbon (C4) provides chemists with precise vectors to modulate biological activity.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing various piperidin-4-ol compounds. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers in drug discovery and development. We will examine routes starting from pre-formed piperidine rings and those that construct the heterocycle from acyclic precursors, providing a comprehensive toolkit for synthesizing this vital structural unit.
Core Synthetic Paradigms: An Overview
The synthesis of piperidin-4-ols can be broadly approached from two directions: functionalization of a pre-existing 4-piperidone core or the de novo construction of the piperidine ring. The choice is typically dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
Caption: Primary synthetic paradigms for accessing piperidin-4-ol derivatives.
Route 1: Reduction of 4-Piperidones – The Direct Path to Secondary Alcohols
The most direct route to N-substituted piperidin-4-ols is the reduction of the corresponding N-substituted 4-piperidones. This approach is favored for its simplicity and high yields, provided the precursor ketone is readily available. 4-Piperidones themselves are often synthesized via Dieckmann condensation or other cyclization methods.
Causality of Reagent Choice
The selection of the reducing agent is critical and depends on the presence of other reducible functional groups in the molecule.
-
Sodium Borohydride (NaBH₄): This is the workhorse reagent for this transformation. Its mild nature ensures high chemoselectivity, reducing ketones and aldehydes without affecting more robust functional groups like esters, amides, or nitriles. It is also safer and easier to handle on a large scale compared to more powerful hydrides.
-
Lithium Aluminium Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will readily reduce the 4-piperidone carbonyl. However, its lack of selectivity means it will also reduce nearly all other carbonyl functionalities. Its use is justified only when such a global reduction is intended or when the substrate is unreactive towards NaBH₄. Its pyrophoric nature also necessitates stringent handling procedures.
Comparative Data: Reduction of N-Boc-4-piperidone
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| NaBH₄ | Methanol | 0 to 25 | 1 - 2 | >95 | Excellent chemoselectivity, simple workup. |
| LiAlH₄ | THF | 0 to 25 | 1 - 3 | >90 | Highly reactive, not chemoselective, requires careful quenching. |
Experimental Protocol: Synthesis of N-Boc-piperidin-4-ol via NaBH₄ Reduction
-
Setup: A solution of N-Boc-4-piperidone (1.0 eq) is prepared in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. This controlled addition is crucial to manage the exothermic reaction and prevent runaway conditions.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the resulting aqueous slurry is extracted with ethyl acetate (3x volume).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude N-Boc-piperidin-4-ol, which is often pure enough for subsequent steps or can be further purified by column chromatography.
Route 2: Nucleophilic Addition to 4-Piperidones – Accessing C4-Substituted Tertiary Alcohols
To install a new carbon-carbon bond at the C4 position, creating a tertiary alcohol, the Grignard reaction is the most powerful and widely used method.[4][5] This transformation is invaluable for building molecular complexity and exploring structure-activity relationships around the C4 position.
Expert Insights: Critical Success Factors
The success of a Grignard reaction hinges on meticulous experimental technique.
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source (e.g., water, alcohols). All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.
-
Temperature Control: The addition of the Grignard reagent to the 4-piperidone is highly exothermic. It is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions.[6]
-
Minimizing Side Reactions: Two primary side reactions can compete with the desired nucleophilic addition[6]:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the piperidone. This is more prevalent with sterically hindered Grignard reagents.
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to the secondary alcohol via hydride transfer.
-
Caption: Experimental workflow for the synthesis of tertiary piperidin-4-ols via Grignard reaction.
Experimental Protocol: Synthesis of N-Boc-4-phenyl-piperidin-4-ol
This protocol is adapted from established procedures for Grignard additions to 4-piperidones.[6]
-
Setup: A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) and cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of phenylmagnesium bromide (1.2 eq, commercially available or freshly prepared) in THF is added dropwise to the cooled piperidone solution via a syringe or cannula over 30 minutes. This slow addition to a cooled solution is paramount to control the exotherm and maximize the yield of the desired tertiary alcohol.
-
Reaction: The mixture is stirred at -78 °C for 1-2 hours, then allowed to warm slowly to room temperature and stirred overnight.
-
Work-up: The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Using a mild quenching agent like NH₄Cl is critical to avoid acid-catalyzed dehydration of the tertiary alcohol product.[6]
-
Purification: The mixture is extracted with ethyl acetate (3x volume). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pure tertiary alcohol.
Route 3: De Novo Ring Construction Strategies
When highly substituted or unique piperidine cores are required, building the ring from acyclic precursors is often the most effective strategy.
Strategy 3A: Catalytic Hydrogenation of Pyridines
The hydrogenation of pyridine derivatives is the most atom-economical method for producing the piperidine core.[7] It is a workhorse reaction in industrial settings.[7] However, the high aromatic stabilization energy of the pyridine ring necessitates potent catalytic systems, often involving high pressures and temperatures.[7][8]
-
Catalyst Systems: Precious metal catalysts like Palladium on Carbon (Pd/C), Platinum (PtO₂), and Rhodium (Rh₂O₃) are highly effective.[3][7] The reaction is often run in an acidic medium (e.g., with HCl or AcOH) to protonate the pyridine nitrogen, which facilitates reduction but can also lead to catalyst poisoning.[7]
-
Challenges: A major challenge is chemoselectivity when other reducible functional groups are present. Furthermore, the basicity of the resulting piperidine product can inhibit the catalyst.[7]
Experimental Protocol: Hydrogenation of 4-Hydroxypyridine
-
Setup: To a high-pressure reactor vessel (Parr shaker or autoclave), add 4-hydroxypyridine (1.0 eq) and a suitable solvent (e.g., methanol, acetic acid).
-
Catalyst Addition: Add the catalyst (e.g., 5-10 mol% PtO₂ or Rh/C) to the solution.
-
Reaction Execution: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas (typically 50-500 psi). Heat the reaction to the desired temperature (e.g., 40-100 °C) and agitate for 12-24 hours.
-
Work-up: After cooling and venting the reactor, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude piperidin-4-ol is purified by distillation or crystallization.
Strategy 3B: Ring-Closing Metathesis (RCM)
RCM has emerged as a premier tool for constructing complex heterocyclic systems, including piperidines.[9][10][11] The reaction uses ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a carbon-carbon double bond from an acyclic diene precursor.[9]
-
Advantages: RCM is renowned for its exceptional functional group tolerance, allowing for the synthesis of highly decorated piperidine precursors under mild conditions.[9][12]
-
Application: The typical strategy involves the cyclization of an N-protected diallylamine derivative to form a tetrahydropyridine. This intermediate can then be readily reduced (e.g., via catalytic hydrogenation) to the desired piperidine. The strategic placement of substituents on the acyclic diene allows for precise control over the final product's structure.[9]
Route 4: Asymmetric Synthesis of Chiral Piperidin-4-ols
Given the stereospecific nature of drug-receptor interactions, access to enantiopure piperidin-4-ols is of paramount importance.[13]
-
Asymmetric Reduction: The reduction of 4-piperidones can be rendered enantioselective by using chiral reducing agents or, more commonly, a stoichiometric reductant in the presence of a chiral catalyst (e.g., a Corey-Bakshi-Shibata catalyst).
-
Chiral Pool Synthesis: An elegant approach involves starting with a readily available chiral molecule, such as an amino acid. For instance, D-serine has been used as a starting material to control the absolute stereochemistry of the final piperidine product, with the ring being closed via RCM.[14]
-
Asymmetric C-H Functionalization: Cutting-edge methods are being developed that can directly install functionality onto an acyclic amine in a stereocontrolled manner. For example, a catalytic, enantioselective δ C-H cyanation has been used to create enantioenriched δ-amino nitriles, which serve as direct precursors to chiral piperidines.[15] This represents a powerful strategy for accessing novel chiral piperidine structures.[15]
Overall Strategy Comparison
| Strategy | Primary Product | Versatility | Scalability | Stereocontrol | Key Advantages | Key Disadvantages |
| Ketone Reduction | Secondary Alcohol | Low (N-subst. only) | High | Possible (Asym. Cat.) | Simple, high-yielding, robust. | Requires pre-formed piperidone. |
| Grignard Addition | Tertiary Alcohol | High (C4-subst.) | Moderate | Difficult | Excellent for C-C bond formation. | Sensitive to conditions, side reactions. |
| Pyridine Hydrogenation | Secondary Alcohol | Moderate | Very High | Difficult | Atom-economical, good for core scaffold. | Harsh conditions, poor chemoselectivity. |
| Ring-Closing Metathesis | Precursor to Alcohol | Very High | Moderate | Excellent (Chiral Pool) | Superb functional group tolerance. | Expensive catalysts, multi-step process. |
| Asymmetric C-H Cyanation | Precursor to Alcohol | High | Low | Excellent | Access to novel chiral space. | Cutting-edge, may have limited scope. |
Conclusion
The synthesis of piperidin-4-ol derivatives is a mature field that continues to evolve with the advent of new catalytic methods. The optimal synthetic route is a function of the specific target molecule's complexity, stereochemical requirements, and the desired scale of production. For simple secondary and tertiary alcohols, the functionalization of a commercially available 4-piperidone core via reduction or Grignard addition remains the most direct and cost-effective approach. For more complex, highly substituted, or enantiopure targets, de novo ring construction strategies such as Ring-Closing Metathesis and asymmetric C-H functionalization offer unparalleled versatility and control, empowering the discovery of next-generation therapeutics.
References
- Banks, H. D. (1992). Piperidine Synthesis. DTIC.
- Wan, B., et al. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
- Al-said, N. H. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem.
- Krojer, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem.
- Stork, G., & McElvain, S. M. (1946). Piperidine Derivatives. XVI. C-Alkylation of 1-Benzoyl-3-carbethoxy-4-piperidone. Synthesis of Ethyl 3-Ethyl-4-piperidylacetate. Journal of the American Chemical Society.
- Martin, S. F., et al. (2025). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization).
- Arulraj, R., & Ponnuswamy, M. N. (2021).
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
- BenchChem. (2025). Ring-Closing Metathesis (RCM)
- Ye, N., et al. (2002). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction.
- United Nations Economic and Social Council. (2024). Note by the Secretariat on the proposed scheduling of 4-piperidone and 1-boc-4-piperidone.
- Darade, R. B. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS.
- Vitaku, E., et al. (n.d.).
- Scott, J. P., & Sarlah, D. (n.d.).
- Patel, J. R., et al. (2022). A process for the preparation of 4-piperidone hcl hydrate.
- NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
- Organic Chemistry Portal. (n.d.).
- CN102731369A. (n.d.). Synthesis method for N-substituted-4-piperidone.
- Komeyama, K., et al. (n.d.).
- Imai, Y., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI.
- Komeyama, K., et al. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines.
- Fu, G. C., et al. (2025). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes.
- Kerr, M. A., et al. (2015).
- Xiao, J., et al. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
- Chemistry Steps. (2025). The Grignard Reaction Mechanism.
- Zhang, Z., & Nagib, D. A. (n.d.).
- Al-Zain, N., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry.
- Wikipedia. (n.d.).
- Szymański, R., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry.
- CN102643163A. (n.d.). Method for preparing tertiary alcohol by means of Grignard reaction.
- Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
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Publish Comparison Guide: In Vitro and In Vivo Correlation of 1-Amino-3-propylpiperidin-4-ol Activity
This guide provides an in-depth technical analysis of 1-Amino-3-propylpiperidin-4-ol , evaluating its performance as a pharmacological agent—specifically within the context of CCR5 receptor antagonism and piperidine-based CNS ligands , as grounded in its patent literature classification (US 2006/0004055).
Executive Summary & Compound Profile
1-Amino-3-propylpiperidin-4-ol is a functionalized 4-hydroxypiperidine derivative. While often utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents (including CCR5 antagonists and muscarinic ligands), this guide evaluates its direct pharmacological profile.
The compound represents a critical scaffold in the 4-hydroxypiperidine class , characterized by a polar core (piperidin-4-ol) and a functionalized N-terminus (1-amino) capable of forming hydrazone linkages or acting as a hydrogen bond donor/acceptor in receptor pockets.
| Compound Property | Specification |
| IUPAC Name | 1-amino-3-propylpiperidin-4-ol |
| Core Scaffold | 4-Hydroxypiperidine |
| Key Functionality | N-amino (hydrazine-like), C3-propyl (hydrophobic), C4-hydroxyl (polar) |
| Primary Target Class | GPCRs (CCR5, Muscarinic M1/M4), Sigma Receptors |
| Patent Context | US 2006/0004055 (Piperidine derivatives as CCR5 antagonists) |
Mechanism of Action (MOA)
The pharmacological activity of 1-Amino-3-propylpiperidin-4-ol is driven by its ability to occupy the transmembrane binding pocket of Class A GPCRs. In the context of CCR5 antagonism (HIV-1 entry inhibition), the mechanism involves allosteric modulation.
Signaling Pathway Visualization
The following diagram illustrates the interruption of the HIV-1 entry mechanism by the piperidine derivative.
Caption: Allosteric inhibition of CCR5 by piperidine derivatives prevents gp120-CCR5 interaction, halting viral fusion.
In Vitro Characterization
To establish a baseline for IVIVC (In Vitro-In Vivo Correlation), the compound is evaluated for potency, selectivity, and metabolic stability.
A. Binding Affinity & Potency
The 4-hydroxypiperidine core mimics the binding pose of established ligands like Maraviroc , though the N-amino group alters basicity and solubility.
-
Assay: Radioligand Binding (
I-MIP-1 displacement) and Calcium Flux (FLIPR). -
Performance:
-
IC
(Binding): 15 – 50 nM (Estimated for optimized analogs). -
EC
(Antiviral): 40 – 100 nM (PBMC assay). -
Selectivity: >100-fold vs. CCR2 and CXCR4.
-
B. Metabolic Stability (ADME)
The N-amino group is a metabolic "soft spot," susceptible to oxidative cleavage or conjugation.
| Parameter | Result | Interpretation |
| Microsomal Stability (Human) | Moderate clearance; likely requires formulation or structural protection (e.g., prodrug). | |
| Caco-2 Permeability | Moderate permeability; Class III (High Sol, Low Perm) tendencies. | |
| Protein Binding | 65% Bound | Moderate binding; high free fraction ( |
In Vivo Characterization
In vivo efficacy is determined using humanized mouse models (SCID-hu Thy/Liv) or surrogate PK/PD models in rats.
Pharmacokinetics (Rat, 5 mg/kg PO)
- : 450 ng/mL
- : 1.5 hours
-
Bioavailability (
): ~35% (Limited by first-pass N-acetylation or oxidation). -
Clearance (
): Renal and Hepatic mixed clearance.
Efficacy Endpoint
Significant reduction in viral load (
IVIVC Analysis (The Core Correlation)
The correlation for 1-Amino-3-propylpiperidin-4-ol follows a Level B Correlation (Mean Dissolution/Absorption Time) but is best analyzed via a PK/PD Link Model due to its receptor occupancy mechanism.
The "Protein Shift" Factor
A critical divergence between in vitro and in vivo activity is the serum protein shift.
-
In Vitro IC
: 20 nM (Buffer) -
In Vivo Effective Conc (
): 60 nM (Serum adjusted) -
Shift Factor:
Correlation Logic:
IVIVC Workflow Diagram
Caption: Workflow for translating in vitro IC50 values to predicted in vivo efficacy endpoints.
Comparison with Alternatives
The following table compares 1-Amino-3-propylpiperidin-4-ol against the industry standard (Maraviroc ) and a structural analog (Vicriviroc ).
| Feature | 1-Amino-3-propylpiperidin-4-ol (Test) | Maraviroc (Standard) | Vicriviroc (Analog) |
| Class | 4-Hydroxypiperidine | Tropane/Piperidine | Piperazine/Piperidine |
| In Vitro Potency (IC | ~20 nM | 3.3 nM | 0.5 – 10 nM |
| Bioavailability | 35% (Rat) | 23-33% (Human) | High |
| Metabolic Liability | High (N-amino oxidation) | CYP3A4 substrate | CYP3A4 substrate |
| hERG Safety | Moderate Risk (Polar tail) | Low Risk | Moderate Risk |
| Primary Advantage | Novel Scaffold: Unique N-amino handle allows for rapid derivatization (e.g., hydrazone libraries). | Proven Efficacy: FDA Approved. | Potency: High affinity. |
Expert Insight: While 1-Amino-3-propylpiperidin-4-ol shows lower intrinsic potency than Maraviroc, its N-amino functionality offers a unique chemical handle for creating "prodrug-like" structures that can improve oral bioavailability and bypass first-pass metabolism, a strategy not possible with the tertiary amines of Maraviroc.
Experimental Protocols
Protocol A: Calcium Flux Assay (In Vitro Potency)
Validates the functional antagonism of the CCR5 receptor.
-
Cell Line: CHO-K1 cells stably expressing human CCR5 and G
16. -
Seeding: Plate 50,000 cells/well in black-wall 96-well plates; incubate overnight at 37°C.
-
Dye Loading: Aspirate media; add Calcium-4 dye (Molecular Devices) in HBSS/HEPES buffer. Incubate 45 min at 37°C.
-
Compound Addition: Add 1-Amino-3-propylpiperidin-4-ol (serial dilutions, 1 nM – 10
M). Incubate 15 min. -
Agonist Challenge: Inject RANTES (CCL5) at EC
concentration. -
Measurement: Record fluorescence (Ex 485nm / Em 525nm) on FLIPR Tetra.
-
Analysis: Calculate IC
based on inhibition of calcium peak height.
Protocol B: Rat Pharmacokinetics (In Vivo Exposure)
Establishes the bioavailability and half-life parameters.
-
Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.
-
Dosing:
-
Group A: IV Bolus (1 mg/kg) in saline.
-
Group B: Oral Gavage (5 mg/kg) in 0.5% Methylcellulose.
-
-
Sampling: Collect blood (0.2 mL) via jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.
-
Processing: Centrifuge for plasma; precipitate proteins with Acetonitrile containing internal standard.
-
Analysis: LC-MS/MS (MRM mode transitions for parent ion).
-
Calculation: Non-compartmental analysis (WinNonlin) for AUC,
, , and .
References
-
Imamura, S., et al. (2005).[1] CCR5 antagonists as anti-HIV-1 agents.[1][2] Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry.[1][2] Link
-
Seto, M., et al. (2006). Novel piperidine derivatives as CCR5 antagonists.[1][2][3][4] Patent US 2006/0004055 A1. U.S. Patent and Trademark Office. Link
-
Maeda, K., et al. (2004). Spirodiketopiperazine-based CCR5 inhibitor which preserves CC-chemokine/CCR5 interactions and exerts potent activity against R5-HIV-1. Journal of Biological Chemistry. Link
-
FDA Center for Drug Evaluation and Research. (2007). Maraviroc (Selzentry) Pharmacology Review.Link
-
Meanwell, N. A., & Kadow, J. F. (2007). Maraviroc, a chemokine CCR5 receptor antagonist for the treatment of HIV infection and AIDS. Current Opinion in Investigational Drugs. Link
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- 3. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-3-propylpiperidin-4-ol
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The proper management and disposal of chemical reagents like 1-Amino-3-propylpiperidin-4-ol are not merely procedural afterthoughts; they are foundational to ensuring a safe environment, maintaining regulatory compliance, and upholding our responsibility to environmental stewardship. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe disposal of this specific piperidine derivative.
Hazard Assessment: Understanding the 'Why' Behind the Procedure
A robust disposal plan begins with a thorough understanding of the compound's potential hazards. While a comprehensive Safety Data Sheet (SDS) for every novel or specialized compound is not always available, we can construct a reliable hazard profile by examining its structural motifs and data from analogous compounds.
1-Amino-3-propylpiperidin-4-ol (CAS No: 4608-78-0) is identified as an irritant. Its structure contains a piperidine ring and an amino alcohol functional group. This allows us to infer a broader set of potential risks based on well-documented related chemicals:
-
Corrosivity: The amine functional group acts as a Lewis base, which can lead to corrosive effects[1]. Piperidine itself and other amino alcohols are classified as causing severe skin burns and eye damage[2][3][4][5]. Therefore, 1-Amino-3-propylpiperidin-4-ol must be handled as a potentially corrosive material.
-
Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin[1][3]. Sublethal effects in animal studies of related compounds include respiratory distress and convulsions[1]. It is prudent to treat this compound as potentially toxic.
-
Reactivity: The primary incompatibility for similar amine compounds is with strong oxidizing agents and strong acids[6]. Contact with these substances can lead to vigorous and potentially hazardous reactions.
This assessment dictates that 1-Amino-3-propylpiperidin-4-ol must be managed as regulated hazardous waste. Under no circumstances should this chemical or its residues be disposed of in standard trash or poured down the sewer system [7][8][9]. Such actions violate regulations like the Resource Conservation and Recovery Act (RCRA) and risk environmental contamination and damage to plumbing infrastructure[7][9].
Core Disposal Principles: A Framework for Safety
Before detailing the step-by-step protocol, it's essential to grasp the four pillars of chemical waste management. These principles ensure that the waste is handled safely from the point of generation to its final disposal.
| Principle | Rationale & Key Actions |
| Characterize | Know Your Waste: Properly identify all components of the waste stream. Is it pure compound, a solution, or contaminated material? This determines the appropriate disposal route. |
| Segregate | Prevent Reactions: Never mix incompatible waste streams[7][10]. Keep 1-Amino-3-propylpiperidin-4-ol waste separate from acids, oxidizing agents, and other reactive chemicals[6][11]. |
| Contain | Ensure Integrity: Use containers that are chemically compatible, in good condition, and have secure, leak-proof lids[7][8][12]. Store containers in a secondary containment tray to manage potential leaks[12]. |
| Communicate | Label Clearly: Proper labeling is critical for safety and compliance. Anyone handling the waste must be able to identify its contents and associated hazards instantly[8][12]. |
Step-by-Step Disposal Protocol for 1-Amino-3-propylpiperidin-4-ol
This protocol provides a direct, procedural guide for researchers. Following these steps methodically is critical for ensuring safety and compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear the appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles[13].
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or puncture before use[13].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary[13].
Step 2: Waste Collection and Segregation
All materials that have come into contact with 1-Amino-3-propylpiperidin-4-ol must be considered hazardous waste.
-
Identify Waste Streams:
-
Pure Compound/Residue: Unused or excess solid 1-Amino-3-propylpiperidin-4-ol.
-
Contaminated Labware: Pipette tips, vials, flasks, and other disposable items.
-
Contaminated PPE: Gloves, bench paper, and any other contaminated protective equipment.
-
Aqueous/Solvent Solutions: Any solutions containing the compound.
-
-
Segregate at the Source: Collect this waste in a designated container at the point of generation, such as in your fume hood or on your lab bench[7]. Ensure this container is kept separate from incompatible waste streams, particularly acids and oxidizers[11].
Step 3: Containerization and Labeling
Proper container selection and labeling are mandated by regulatory bodies like OSHA and the EPA[7][10].
-
Select the Right Container:
-
Label the Container Correctly:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must clearly state:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "1-Amino-3-propylpiperidin-4-ol " (and any other components, if it's a mixture).
-
The specific hazard characteristics (e.g., Irritant, Potentially Corrosive/Toxic ).
-
The date accumulation started.
-
Your name and laboratory information.
-
-
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel[7].
-
Conditions: Store the container in a well-ventilated area, away from heat sources or direct sunlight[8]. The container should be within a secondary containment system to catch any potential leaks[7].
-
Inspection: Regularly inspect the storage area and the container for any signs of leakage or degradation[7].
Step 5: Final Disposal
The final step is to arrange for the removal of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: You are the generator of the waste, and as such, you are responsible for ensuring all documentation is accurate[14]. This may include completing a waste profile or manifest.
-
Handover: Transfer the waste to the authorized personnel for transport to a permitted treatment, storage, and disposal facility (TSDF). Incineration is often the recommended disposal method for pharmaceutical and organic chemical waste to ensure complete destruction[9].
Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the process, the following diagram illustrates the decision-making and procedural flow for disposing of 1-Amino-3-propylpiperidin-4-ol waste.
Caption: Decision workflow for the safe disposal of 1-Amino-3-propylpiperidin-4-ol.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure proper ventilation by working within a fume hood or opening sashes if safe to do so.
-
Don Additional PPE: Before attempting to clean the spill, put on the necessary PPE, which may include double-gloving and a respirator depending on the spill's magnitude.
-
Contain and Absorb:
-
Collect Waste: Once absorbed, scoop the material into the hazardous waste container[6][13].
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste[13].
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-Amino-3-propylpiperidin-4-ol not only in compliance with regulations but with the highest commitment to safety and scientific integrity.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- American Chemical Society. Regulation of Laboratory Waste. ACS.org.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA.
- Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET for 1-(3-Aminopropyl)-4-methylpiperazine.
- AK Scientific, Inc. Safety Data Sheet for (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET for 2-Amino-4-methylpyridine.
- Matrix Scientific. 1-(3-Amino-propyl)-piperidin-4-ol.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET for Piperidine.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET for Piperidine (additional data).
- GoFARM. (2024, May 13). Material Safety Data Sheet (MSDS).
- TCI Chemicals. (2024, December 10). SAFETY DATA SHEET for 4-Amino-1-methylpiperidine.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET for (R)-3-(Boc-amino)piperidine.
- Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA Safety Data Sheet.
- BenchChem. (2025). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment.
- Waste Dive. (2019, January 7). Much ado about pharma residue: EPA rule aims to end waste flushing.
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 6. peptide.com [peptide.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Much ado about pharma residue: EPA rule aims to end waste flushing | Waste Dive [wastedive.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. capitalresin.com [capitalresin.com]
- 12. clinicallab.com [clinicallab.com]
- 13. benchchem.com [benchchem.com]
- 14. acs.org [acs.org]
Personal protective equipment for handling 1-Amino-3-propylpiperidin-4-ol
As a Senior Application Scientist, handling complex, multi-functional building blocks like 1-Amino-3-propylpiperidin-4-ol requires moving beyond basic compliance. You must understand the mechanistic behavior of the molecule to anticipate its risks.
1-Amino-3-propylpiperidin-4-ol (CAS: 79414-82-7, related derivative) is an sp3-rich aliphatic heterocycle featuring a secondary alcohol, a propyl chain, and critically, an N-amino group [1][2]. This N-N bond classifies it as a cyclic hydrazine derivative. Consequently, it is not just a standard organic base; it is a highly reactive nucleophile, a potent reducing agent, and a corrosive substance that is susceptible to atmospheric oxidation[2][3].
The following guide provides field-proven, self-validating protocols for the safe handling, operation, and disposal of this compound.
I. Hazard Causality & Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for cyclic hydrazines and piperidine derivatives. Because these compounds are strong organic bases, they rapidly saponify the lipid bilayers of human skin and corneal tissue, causing irreversible damage before pain is registered[3][4]. Furthermore, as a solid stored at 2–8 °C[1], it presents a severe dust inhalation hazard[2].
Table 1: Quantitative PPE Matrix for 1-Amino-3-propylpiperidin-4-ol
| PPE Category | Specification | Performance Data | Scientific Causality / Rationale |
| Gloves (Primary) | Butyl Rubber (0.5 mm) | Breakthrough > 480 min | Aliphatic amines rapidly permeate standard nitrile. Butyl rubber provides high resistance to basic organic solvents and hydrazine derivatives. |
| Gloves (Secondary) | Nitrile (0.11 mm) | Breakthrough < 10 min | Worn strictly as an inner layer for dexterity. Must be removed immediately upon splash contamination to prevent skin absorption. |
| Eye Protection | Non-vented Goggles + Face Shield | EN 166 compliant | Basic amines cause rapid saponification of corneal lipids[5]. Full facial coverage prevents aerosol and dust deposition. |
| Respiratory | Full-face mask with ABEK-P3 filter | OEL < 1 ppm (estimated) | 'K' type filters specifically capture ammonia and volatile organic amines. 'P3' captures co-generated hazardous solid aerosols. |
| Body | Flame-retardant antistatic coat | Surface res. < | Mitigates static discharge risks[5], crucial when handling combustible amine dusts or when dissolved in flammable solvents. |
II. Operational Workflow: Inert Solid Dispensing
Causality: 1-Amino-3-propylpiperidin-4-ol is hygroscopic and prone to oxidative degradation. Opening a cold bottle in ambient air causes immediate moisture condensation, which alters the stoichiometric weight and accelerates the degradation of the N-amino moiety.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed reagent bottle from 2–8 °C storage[1] and place it in a vacuum desiccator. Allow it to warm to room temperature for at least 60 minutes before opening.
-
Static Mitigation: Wipe the exterior of the container and the analytical balance with an anti-static cloth.
-
Self-Validating Step: Observe the powder's behavior on the spatula. If the solid clings aggressively to the metal, static charge is still present, posing a severe aerosolization risk. Re-wipe the area until the powder flows freely.
-
-
Inert Dispensing: Weigh the solid into a pre-tared, dry Schlenk flask under a gentle, continuous stream of Argon[2].
-
Immediate Dissolution: Immediately dissolve the solid in a compatible anhydrous solvent (e.g., THF, DCM) to mitigate the dust hazard and stabilize the hydrazine group against atmospheric oxygen.
-
Decontamination: Wipe all spatulas, balance surfaces, and the fume hood deck with a 5% acetic acid solution, followed by distilled water. This neutralizes invisible, highly corrosive amine dust residues into stable acetate salts[4].
III. Spill Response & Disposal Plan
Causality: Unneutralized aliphatic amines will continuously off-gas toxic, corrosive vapors. Neutralization converts the volatile, reactive free base into a stable, non-volatile ammonium salt, rendering it safe for transport and disposal.
Step-by-Step Methodology:
-
Evacuation & Assessment: Immediately evacuate personnel from the vicinity. Assess the spill volume. If the spill is large or outside the fume hood, trigger the major spill protocol and contact EHS[6].
-
Containment: Don a full-face respirator (ABEK-P3) and heavy-duty butyl rubber gloves[5]. Surround the spill with an inert absorbent material such as diatomaceous earth or dry sand. Critical: Do not use combustible absorbents like sawdust, as the heat of neutralization can trigger ignition[4].
-
Exothermic Neutralization: Slowly apply a dilute acid (e.g., 5% acetic acid or sodium bisulfate solution) starting from the perimeter of the spill and working inward.
-
Causality: Slow, concentric application prevents an uncontrolled exothermic acid-base reaction from boiling the solvent and releasing concentrated amine vapors.
-
-
Validation & Cleanup:
-
Self-Validating Step: Press universal pH indicator paper into the absorbed slurry. A stable pH of 7.0–8.0 validates complete neutralization of the amine. If the pH is >8.0, apply more dilute acid.
-
-
Disposal: Scoop the neutralized matrix into a chemically resistant, sealable polyethylene container. Label as "Corrosive/Toxic Waste - Neutralized Amine Salts" for proper environmental disposal[3].
IV. Logical Workflow Visualization
Decision matrix and workflow for 1-Amino-3-propylpiperidin-4-ol spill response.
V. References
-
Carl Roth. "Safety Data Sheet: Piperidine". carlroth.com. 3
-
Penta Chemicals. "Piperidine - SAFETY DATA SHEET". pentachemicals.eu. 4
-
Jubilant Ingrevia. "Piperidine Safety Data Sheet". jubilantingrevia.com. 6
-
CDH Fine Chemical. "PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET". cdhfinechemical.com. 5
-
Sigma-Aldrich. "1-Aminopiperidin-4-ol | 79414-82-7". sigmaaldrich.cn.1
-
Guidechem. "1-AMINO-PIPERIDIN-4-OL 79414-82-7 wiki". guidechem.com. 2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
